Phenylephrine Hydrochloride
Description
Historical Context of Phenylephrine (B352888) Hydrochloride Research
The action of phenylephrine, also known as neo-synephrine, was initially described in literature in the 1930s nih.govdrugbank.com. The compound was patented in 1933 and subsequently introduced into medical use in 1938 wikipedia.orgijpsjournal.comacs.org. Early research focused on its sympathomimetic properties, recognizing its ability to induce local vasoconstriction, dilate pupils, and increase blood pressure nih.govdrugbank.comijpsjournal.com. It received initial FDA approval in 1939 nih.govdrugbank.com.
Historically, phenylephrine hydrochloride has been studied for various applications, including its use as a nasal decongestant, a vasopressor for hypotension, and a mydriatic agent in ophthalmology patsnap.comnih.gov. Research findings from the 1960s and 1970s, though later re-examined, contributed to its initial recognition as an effective ingredient in over-the-counter (OTC) decongestants acs.org.
Evolution of Research Perspectives on this compound
The understanding of phenylephrine's mechanism of action has evolved significantly over time. It is now well-established that phenylephrine functions as a potent, direct-acting alpha-adrenergic agonist with minimal to no beta-adrenergic activity nih.govuptodateonline.ir. Research has elucidated that its binding to alpha-1 adrenergic receptors, particularly on the smooth muscles of blood vessels, activates the Gq protein and phospholipase C pathway. This cascade leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium ions and subsequent smooth muscle contraction and vasoconstriction patsnap.com.
A notable evolution in research perspectives has been the ongoing debate regarding the oral bioavailability and efficacy of phenylephrine as a nasal decongestant. While early studies suggested efficacy, particularly in the 1970s, more recent and rigorous academic investigations have questioned its effectiveness when administered orally, often finding it to be no more effective than a placebo wikipedia.orgacs.orgyale.eduaacp.orgresearchgate.netnih.gov. This shift has spurred renewed research into its pharmacokinetics, particularly its extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability after oral administration patsnap.comaacp.orgnih.gov.
Current Research Landscape and Emerging Themes for this compound
The current research landscape for this compound is characterized by a multi-faceted approach, moving beyond its traditional applications to explore deeper pharmacological insights and novel analytical methodologies.
Pharmacokinetic and Bioavailability Studies: A significant focus remains on understanding the pharmacokinetics of phenylephrine, especially in its oral formulations. Studies continue to investigate factors influencing its absorption, metabolism, and excretion. For instance, research has explored the effects of different salt forms (e.g., hydrochloride vs. tannate) and co-administration with other compounds like acetaminophen (B1664979) on phenylephrine's pharmacokinetics nih.gov. Data indicates that phenylephrine is rapidly absorbed, with maximum plasma concentrations reached within 0.33 to 0.5 hours after oral administration, although systemic exposure increases disproportionately with higher doses consensus.app.
Mechanism of Action Elucidation: Researchers are further refining the understanding of phenylephrine's specific interactions with alpha-1 adrenoceptors and the downstream signaling pathways patsnap.com. This includes investigations into its impact on systemic vascular resistance, blood pressure, and heart rate, particularly in critical care settings where intravenous phenylephrine is used as a vasopressor nih.govfda.govuptodateonline.ir.
Analytical Method Development: Academic research is actively developing and validating new analytical methods for the precise determination of this compound in various matrices, including pure forms and pharmaceutical formulations. These methods include spectrophotometric techniques, often involving ion-pair reactions or coupling reactions, and microextraction methods like dispersive liquid-liquid microextraction (DLLME) rjptonline.orgresearchgate.netresearchgate.net. These advancements are crucial for quality control, drug development, and forensic analysis.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Correlation Coefficient (R²) | Wavelength (nm) |
| Direct Extraction (with Alizarin Yellow) rjptonline.orgresearchgate.net | 0.34 µg/mL | 1.12 µg/mL | 0.997 | 430 |
| Dispersive Liquid-Liquid Microextraction (DLLME) rjptonline.orgresearchgate.net | 0.094 µg/mL | 0.31 µg/mL | 0.996 | UV-Vis Spectrophotometer |
Re-evaluation of Efficacy: Given the recent unanimous consensus from a U.S. Food and Drug Administration (FDA) advisory committee in September 2023 that orally administered phenylephrine is ineffective as a nasal decongestant, academic research is increasingly focused on the implications of this finding wikipedia.orgacs.orgyale.eduresearchgate.netnih.govbmj.com. This includes examining why the drug was initially approved based on older data and exploring the pharmacological basis for its lack of oral efficacy, such as its high first-pass metabolism acs.orgaacp.orgbmj.com. Studies have shown that oral phenylephrine is not significantly more effective than a placebo in alleviating nasal congestion in adults, as measured by nasal airway resistance (NAR) researchgate.netnih.gov.
Significance of this compound in Contemporary Pharmaceutical Science Research
This compound continues to be a compound of considerable significance in contemporary pharmaceutical science research for several reasons:
Model Alpha-1 Adrenergic Agonist: It serves as a crucial model compound for studying alpha-1 adrenergic receptor pharmacology. Research on phenylephrine contributes to a broader understanding of vasoconstriction, blood pressure regulation, and the sympathetic nervous system patsnap.comnih.govfda.gov. This makes it valuable for investigating new therapeutic targets or understanding the off-target effects of other drugs that interact with adrenergic receptors.
Pharmacokinetic Challenges and Drug Development: The challenges associated with phenylephrine's oral bioavailability highlight important principles in drug formulation and delivery. Research into overcoming these limitations, or understanding the reasons behind them, provides valuable lessons for the development of new drugs with similar pharmacokinetic profiles nih.gov.
Regulatory Science and Drug Efficacy: The ongoing re-evaluation of oral phenylephrine's efficacy by regulatory bodies like the FDA underscores the dynamic nature of pharmaceutical science and the continuous need for rigorous, evidence-based assessment of established drugs wikipedia.orgacs.orgyale.edubmj.com. This has spurred academic research into the historical data, the evolution of regulatory standards, and methodologies for reassessing drug effectiveness acs.orgaacp.orgpharmacist.com.
Analytical Chemistry and Quality Control: The need for accurate and sensitive analytical methods for this compound in various pharmaceutical preparations underscores its importance in analytical chemistry research rjptonline.orgresearchgate.netresearchgate.net. These methods are critical for ensuring drug quality, purity, and stability, as well as for forensic analysis in cases of misuse or contamination ijmtlm.org.
Comparative Pharmacology: Phenylephrine's comparison with other decongestants, such as pseudoephedrine, and its role as a safer alternative in terms of abuse potential, continues to be a research area, although its efficacy as an oral decongestant remains under scrutiny wikipedia.orgijmtlm.org. Research findings often compare its effectiveness and mechanisms with other sympathomimetics uptodateonline.irresearchgate.net.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C9H13NO2.ClH, C9H14ClNO2 | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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Related CAS |
59-42-7 (Parent) | |
| Record name | Phenylephrine hydrochloride [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID3021142 | |
| Record name | (-)-Phenylephrine hydrochloride | |
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Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992) | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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CAS No. |
61-76-7 | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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| Record name | (-)-Phenylephrine hydrochloride | |
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| Record name | Phenylephrine hydrochloride [USP:JAN] | |
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| Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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| Record name | (-)-Phenylephrine hydrochloride | |
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| Record name | Phenylephrine hydrochloride | |
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| Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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Melting Point |
284 to 293 °F (NTP, 1992) | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Molecular and Cellular Pharmacology of Phenylephrine Hydrochloride
Receptor Binding and Activation Kinetics of Phenylephrine (B352888) Hydrochloride
Phenylephrine hydrochloride functions as a direct-acting sympathomimetic, mimicking the action of endogenous catecholamines like norepinephrine (B1679862) by binding to and activating adrenergic receptors medicaldialogues.inpatsnap.com.
Phenylephrine primarily exerts its effects by activating α1 adrenergic receptors patsnap.comconsensus.appnih.gov. This activation leads to the contraction of smooth muscles in blood vessels, resulting in vasoconstriction and an increase in blood pressure patsnap.comconsensus.appdrugs.com. It is considered a full agonist of the α1-adrenergic receptor in most assessed tissues wikipedia.org. In the heart, phenylephrine stimulates the Na+/H+ exchanger, contributing to its positive inotropic effect, which enhances cardiac contractility by increasing intracellular alkalinization and sodium levels consensus.app. Additionally, it promotes glycogenolysis and gluconeogenesis in the liver consensus.app.
This compound demonstrates selectivity as an α1-adrenoceptor agonist rndsystems.comtocris.commedchemexpress.com. The α1-adrenergic receptor itself has three main subtypes: α1A, α1B, and α1D drugbank.com. Studies have shown that phenylephrine mediates contractions in various blood vessels, such as the rat thoracic aorta, mesenteric artery, and pulmonary artery, partly via the α1D-subtype of adrenoceptor nih.gov. In fetal cerebral arteries, α1B-AR and α1D-AR subtypes play a key role in contractile responses nih.gov.
This compound exhibits minimal to no beta-adrenergic receptor agonist activity nih.govwikipedia.orgstatpearls.comnih.gov. It has weak, minimal, or no agonist activity at α2-adrenergic receptors or β-adrenergic receptors wikipedia.org. While generally regarded as a "pure" α1-agonist, some research suggests that phenylephrine can evoke transient β2-vasodilator activity in the human forearm when its predominant α-constrictor effects are blocked, an effect that is completely blocked by nonselective β-blockers like propranolol (B1214883) physiology.org. Compared to other phenylephrine derivatives, phenylephrine itself has a notably better affinity towards the β1-receptor (cardiac) than the β2-receptor (bronchial) ajol.infojournals.co.za.
The binding affinity of (R)-(-)-Phenylephrine hydrochloride to α1-adrenoceptor subtypes has been quantified, with pKi values indicating its potency.
Table 1: pKi Values of (R)-(-)-Phenylephrine Hydrochloride for α1 Adrenergic Receptor Subtypes
| Receptor Subtype | pKi Value | Source(s) |
| α1A | 4.70 | rndsystems.comtocris.commedchemexpress.commedchemexpress.com |
| α1B | 4.87 | rndsystems.comtocris.commedchemexpress.commedchemexpress.com |
| α1D | 5.86 | rndsystems.comtocris.commedchemexpress.commedchemexpress.com |
These values indicate a higher binding affinity for the α1D subtype compared to α1B and α1A rndsystems.comtocris.commedchemexpress.commedchemexpress.com.
Repeated application or prolonged exposure to phenylephrine can lead to desensitization of α1-adrenoceptor-mediated responses. In rat aorta, repeated phenylephrine application decreased subsequent α1-adrenoceptor-mediated vasoconstriction by increasing neuronal nitric oxide synthase (nNOS) protein expression nih.gov. This α1A-adrenoceptor, through endothelial nNOS-derived NO, may act as a physiological "brake" against excessive α1-adrenoceptor-mediated vasoconstriction nih.gov. In endotoxemic rats, phenylephrine-induced contractions were significantly decreased in the aorta and showed a gradual tension decrease after reaching a plateau, suggesting desensitization nih.gov. Furthermore, the effect of phenylephrine on effector systems can be desensitized over a period, as observed in studies with α1-adrenergic receptor autoantibodies where phenylephrine's effect was desensitized within 3 hours ahajournals.org. The development of vascular α-adrenoreceptor desensitization in vivo has also been observed after prolonged infusion of phenylephrine ahajournals.org. Phenylephrine-stimulated α1-adrenergic receptor coupling to Gαq proteins can be decreased in membranes from tail arteries exposed to 8-Bromo-cGMP drexel.edu.
Intracellular Signaling Pathways Modulated by this compound
This compound's activation of α1-adrenergic receptors initiates a cascade of intracellular signaling events, primarily through Gq protein-coupled pathways. Upon binding, it selectively activates α1 adrenergic receptors, which are predominantly located on the smooth muscles of blood vessels patsnap.com. This binding leads to the activation of the Gq protein and phospholipase C (PLC) patsnap.comnih.govahajournals.orgmdpi.com. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) patsnap.comnih.govahajournals.orgmdpi.com.
The formation of IP3 triggers the release of calcium ions from intracellular storage sites, leading to an increase in intracellular calcium concentration ([Ca2+]i) patsnap.comnih.gov. Elevated calcium levels are critical for the contraction of smooth muscles, thereby causing vasoconstriction patsnap.com. In cardiac myocytes, phenylephrine can increase L-type Ca2+ current (ICa,L), an effect that is inhibited by IP3 receptor blockers, further suggesting the role of IP3-dependent signaling nih.gov.
DAG, another product of PLC activation, stimulates protein kinase C (PKC) ahajournals.orgmdpi.com. PKC activation can be involved in the maintenance of sustained contractions ahajournals.org. Beyond these direct pathways, hypertrophic G protein-coupled receptor agonists like phenylephrine also stimulate various protein kinase cascades in the heart, including the extracellularly regulated kinase (ERK) cascade, the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) cascade, and the p38 MAPK cascade nih.gov. Phenylephrine can activate Ras and ERK, and its ability to activate protein synthesis in cardiomyocytes is blocked by inhibiting Ras or MEK ahajournals.org. It also activates ribosomal protein S6 kinase 1 (S6K1) and induces phosphorylation of eIF4E-binding protein-1 (4E-BP1) ahajournals.org. The activation of PLCβ isozymes has been observed in response to phenylephrine, leading to elevated cytosolic Ca2+ levels and triggering the activation of PKC members and the calcineurin/nuclear factor of activated T cells (calcineurin/NFAT) pathway, which can lead to hypertrophy mdpi.com. Phenylephrine also promotes cardiac fibroblast proliferation by activating calcineurin (CaN) and evoking NFAT3 nuclear translocation, suggesting the Ca2+/CaN/NFAT pathway as a mediator for this effect medchemexpress.commedchemexpress.com.
G-protein Coupled Receptor Coupling and Activation by this compound
Phenylephrine is recognized as a selective agonist for α1-adrenergic receptors nih.govwikipedia.orgmedchemexpress.comnih.gov. These receptors are G-protein coupled receptors (GPCRs) that regulate the sympathetic nervous system frontiersin.orgoup.com. Classically, α1-adrenergic receptors are coupled to pertussis toxin (PTX)-insensitive G-proteins, primarily Gq, although coupling to Gi-protein has also been reported nih.gov. The activation of α1-adrenergic receptors by agonists like phenylephrine leads to the activation of phospholipase C (PLC) via these Gq proteins oup.comnih.govphysiology.orgderangedphysiology.comresearchgate.netnih.gov. The three known α1-adrenoceptor subtypes are α1A, α1B, and α1D frontiersin.orgguidetopharmacology.org. Phenylephrine demonstrates pKi values of 5.86, 4.87, and 4.70 for α1D, α1B, and α1A receptors, respectively, indicating its selective α1-adrenoceptor agonism medchemexpress.com.
Phospholipase C Activation and Second Messenger Generation (IP3, DAG) by this compound
Upon activation of α1-adrenergic receptors, phenylephrine stimulates phospholipase C (PLC) oup.comnih.govphysiology.orgresearchgate.net. PLC is a key enzyme responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) nih.govresearchgate.netnih.govmu-varna.bgresearchgate.net. This hydrolysis yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govresearchgate.netnih.govmu-varna.bgresearchgate.net. IP3 is a water-soluble head-group, while DAG is a lipid backbone mu-varna.bg. The production of IP3 and DAG initiates an increase in the concentration of calcium ions in the cytoplasm researchgate.net. DAG, in particular, activates protein kinase C (PKC) nih.govnih.govmu-varna.bg.
Intracellular Calcium Mobilization Elicited by this compound
Phenylephrine's activation of α1-adrenergic receptors, through the Gq-PLC pathway, leads to the generation of IP3, which subsequently triggers the release of intracellular calcium (Ca2+) nih.govphysiology.orgnih.govresearchgate.net. In atrial myocytes, IP3 enhances intracellular Ca2+ release from the sarcoplasmic reticulum (SR) by stimulating IP3 receptors (IP3R type-2), which are found in higher levels in atrial myocytes compared to ventricular myocytes nih.gov. This IP3-dependent Ca2+ signaling may enhance local SR Ca2+ release nih.gov. Studies in isolated perfused rat liver have shown that phenylephrine mobilizes Ca2+ from a non-mitochondrial pool, and can maintain an elevated intracellular Ca2+ level in the cytosol of hepatocytes for at least 10 minutes capes.gov.br. Phenylephrine-induced contraction of smooth muscle involves calcium mobilization nih.govnih.govuantwerpen.be. While intracellular calcium mobilization by phenylephrine may not always differ significantly from controls, phenylephrine-induced extracellular calcium mobilization can be reduced in certain conditions, suggesting alterations in downstream pathways nih.gov.
Kinase Cascades and Downstream Signaling Events Influenced by this compound
Phenylephrine, as a hypertrophic G-protein coupled receptor agonist, stimulates several protein kinase cascades in the heart nih.govahajournals.org. These include the mitogen-activated protein kinase (MAPK) cascades, such as the extracellularly regulated kinase (ERK) cascade, the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade, and the p38 MAPK cascade medchemexpress.comnih.govahajournals.org. All three of these pathways have been implicated in cardiac hypertrophy nih.gov. Phenylephrine also stimulates the protein kinase B (Akt) pathway, which may be involved in regulating protein synthesis nih.govnih.gov. Furthermore, phenylephrine treatment can lead to sequential phosphorylation of the ERK-RSK-GATA4 cascade and nuclear accumulation of ribosomal protein S6 kinase (RSK) in cardiomyocytes, influencing the activation of GATA4, a crucial regulator of cardiac development and hypertrophy nih.gov. Protein kinase D1 (PKD1) is also robustly activated by hypertrophic Gq-coupled receptor agonists like phenylephrine, with observed sarcolemmal and subsequent nuclear translocation in adult cardiomyocytes ahajournals.org. Downstream signaling events also involve changes in gene and protein expression, with phenylephrine acutely inducing certain genes in cardiac myocytes uoa.gr.
Comparative Molecular Pharmacology of this compound with Related Adrenergic Agonists
The pharmacological profile of this compound differentiates it from other adrenergic agonists due to its selective receptor affinity and resulting downstream effects.
Differentiation from Norepinephrine at Adrenergic Receptors
Phenylephrine is characterized as a selective α1-adrenergic receptor agonist, exhibiting minimal to no beta-adrenergic receptor agonist activity nih.govwikipedia.orgnih.gov. In contrast, norepinephrine (noradrenaline) stimulates α1 and α2 receptors, and to a lesser extent, β1 and β2 receptors nih.govguidetopharmacology.orgspringermedizin.de. This difference in receptor selectivity is significant; phenylephrine primarily causes vasoconstriction by acting on α1-adrenoceptors, mainly in larger arterioles nih.govspringermedizin.de. Norepinephrine, a natural catecholamine and neurotransmitter, engages both α-adrenoceptors and β-adrenoceptors, affecting both the heart and peripheral vasculature nih.gov. While phenylephrine induces vasoconstriction, norepinephrine's broader receptor activation profile contributes to its more complex effects on systemic hemodynamics and organ blood flow nih.govspringermedizin.denih.gov.
Comparison with Pseudoephedrine in Adrenergic Receptor Modulation
Phenylephrine and pseudoephedrine both act as sympathomimetics, but their primary mechanisms of action differ. Phenylephrine is a directly acting sympathomimetic that selectively agonizes α1-adrenergic receptors, leading to vasoconstriction wikipedia.orgnih.gov. Pseudoephedrine, conversely, is primarily an indirectly acting sympathomimetic, meaning it largely exerts its effects by inducing the release of norepinephrine wikipedia.orgwikipedia.org. While some sources suggest pseudoephedrine may have a mixed mechanism of action with some direct agonism of adrenergic receptors, its affinity for these receptors is generally described as very low or negligible wikipedia.org. Pseudoephedrine can also act as an agonist of alpha and beta-adrenergic receptors, albeit less strongly for beta-adrenergic receptors, leading to vasoconstriction for its decongestant effect drugbank.com. However, animal studies indicate that pseudoephedrine's sympathomimetic effects are predominantly due to norepinephrine release wikipedia.org. Pseudoephedrine is generally less potent as a sympathomimetic and psychostimulant than ephedrine (B3423809) wikipedia.org.
Receptor Binding and Efficacy Differences with Other Sympathomimetic Amines
This compound is primarily recognized as a selective agonist for α1-adrenergic receptors entokey.comnih.govjmsronline.inwikipedia.orgnih.govnih.govnih.govslideshare.net. This selectivity differentiates it significantly from other sympathomimetic amines, which often exhibit broader adrenergic receptor profiles. Phenylephrine's agonistic activity extends to the α1A, α1B, and α1D receptor subtypes. Studies involving (R)-(-)-Phenylephrine have shown varying binding affinities (pKi values) for these subtypes: α1D (5.86), α1B (4.87), and α1A (4.70) medchemexpress.com. It is generally considered a full agonist of the α1-adrenergic receptor in most tissues, meaning it can produce a maximal biological response similar to endogenous ligands like norepinephrine wikipedia.orguobasrah.edu.iq.
In contrast to its pronounced α1 activity, phenylephrine demonstrates minimal, weak, or negligible agonist activity at α2-adrenergic receptors and beta (β)-adrenergic receptors entokey.comwikipedia.orgnih.govnih.gov. While it has been described as a partial agonist at β-adrenergic receptors, high concentrations can, in some contexts, stimulate beta receptors and lead to an increase in cyclic AMP (cAMP) entokey.comwikipedia.org. Unlike mixed-acting sympathomimetic amines such as ephedrine, phenylephrine typically has little to no activity as a norepinephrine-releasing agent, although some newer research suggests it might possess more potency in this regard than previously understood wikipedia.orgmhmedical.com.
Comparison with Other Key Sympathomimetic Amines:
Norepinephrine (Noradrenaline): Norepinephrine acts as an agonist for α1, α2, and β1 adrenergic receptors nih.govmhmedical.com. It is approximately equipotent at the α1A, α1B, and α2 subtypes entokey.com. When compared at equimolar concentrations, phenylephrine exhibits about 15% of norepinephrine's α1 potency but less than 1% of its α2 potency entokey.com. Both phenylephrine and norepinephrine are considered full agonists at α1-adrenoceptors, capable of stabilizing the receptor in its active state and producing a maximal effect uobasrah.edu.iq.
Epinephrine (B1671497) (Adrenaline): Epinephrine is a non-selective sympathomimetic, activating all major adrenergic receptor subtypes: α1, α2, β1, β2, and β3 nih.govmhmedical.com. Epinephrine is notably more potent at α2 receptors than norepinephrine, by more than 600 times entokey.com. While epinephrine exerts its primary vasoconstrictor action through alpha-adrenergic receptors, its broad receptor profile means it also possesses significant beta-adrenergic effects. This can lead to differing physiological outcomes; for instance, as epinephrine tissue levels decline, beta effects might become more prominent, potentially resulting in vasodilation springermedizin.de. Phenylephrine, due to its pure α1 agonism, avoids the broader spectrum of cardiovascular effects seen with epinephrine, particularly those mediated by beta-adrenergic stimulation nih.govspringermedizin.de.
Ephedrine: Ephedrine is characterized as a mixed-acting sympathomimetic amine, exerting its effects both directly on α and β adrenergic receptors and indirectly by promoting the release of norepinephrine jmsronline.inmhmedical.com. This dual mechanism and broader adrenergic activity distinguish it from the more selective α1 agonism of phenylephrine wikipedia.org.
Dopamine: Dopamine's receptor binding profile includes α1, α2, and β1 adrenergic receptors, in addition to its effects on dopamine-specific receptors nih.gov.
Methoxamine (B1676408): Similar to phenylephrine in its alpha-selectivity, methoxamine is recognized as a selective α1A agonist entokey.com.
Pseudoephedrine: Unlike phenylephrine, which primarily causes vasoconstriction through selective α1-adrenergic receptor agonism, pseudoephedrine's non-specific adrenergic activity contributes to both vasoconstriction and an increase in mucociliary clearance wikipedia.org.
These differences in receptor binding affinity, selectivity, and intrinsic activity dictate the distinct pharmacological profiles and therapeutic applications of this compound compared to other sympathomimetic amines.
Table 1: Receptor Binding/Selectivity Comparison of Sympathomimetic Amines
| Sympathomimetic Amine | Primary Receptor Agonism | Secondary/Other Receptor Agonism | Notes |
| Phenylephrine HCl | α1 (α1A, α1B, α1D) | Minimal/Weak α2, β | Primarily a selective α1-adrenergic receptor agonist; often referred to as a "pure α1 agonist" entokey.comnih.govjmsronline.inwikipedia.orgnih.govnih.govnih.govslideshare.netmedchemexpress.com. Can act as a partial agonist at β-adrenergic receptors wikipedia.org. |
| Norepinephrine | α1, α2, β1 | Approximately equipotent on α1A, α1B, and α2 subtypes entokey.com. | |
| Epinephrine | α1, α2, β1, β2, β3 | Non-selective agonist; exhibits a broad range of cardiovascular effects due to its actions on multiple adrenergic receptor subtypes nih.govnih.govmhmedical.comspringermedizin.de. | |
| Ephedrine | α, β | (Direct & Indirect) | Mixed sympathomimetic amine; acts both directly on adrenergic receptors and indirectly by releasing norepinephrine jmsronline.inmhmedical.com. |
| Dopamine | α1, α2, β1, Dopamine receptors | Unique profile with activity at both adrenergic and dopaminergic receptors nih.gov. | |
| Methoxamine | α1A | A selective α1A agonist entokey.com. | |
| Pseudoephedrine | Non-specific adrenergic | Broader adrenergic activity than phenylephrine, causing both vasoconstriction and increased mucociliary clearance wikipedia.org. |
Table 2: Relative Potency/Efficacy at Adrenergic Receptors (Phenylephrine vs. Select Comparators)
| Receptor Subtype | Phenylephrine vs. Norepinephrine | Phenylephrine vs. Epinephrine |
| α1 | At equimolar concentrations, phenylephrine has approximately 15% of norepinephrine's α1 potency entokey.com. Both are considered full agonists at α1-adrenoceptors, capable of producing the same maximal effect (Emax) uobasrah.edu.iq. | Efficacy differences relate more to the overall receptor profile rather than α1 efficacy alone. Epinephrine has broader α- and β-agonism nih.govspringermedizin.de. |
| α2 | At equimolar concentrations, phenylephrine has less than 1% of norepinephrine's α2 potency entokey.com. | Epinephrine is significantly more potent than norepinephrine at α2 receptors (over 600 times) entokey.com. Phenylephrine has minimal α2 activity entokey.comwikipedia.org. |
| β | Generally, phenylephrine exhibits slightly lower intrinsic activities on β1 and β2 receptors compared to noradrenaline journals.co.za. | Epinephrine has strong β-adrenergic activity; phenylephrine has minimal β-activity and is considered a partial agonist entokey.comwikipedia.orgnih.govspringermedizin.de. The β-agonist activity of epinephrine contributes to its broader systemic effects nih.govspringermedizin.de. |
Pharmacokinetics and Pharmacodynamics of Phenylephrine Hydrochloride
Absorption and Systemic Exposure of Phenylephrine (B352888) Hydrochloride
The absorption and systemic exposure of phenylephrine hydrochloride vary significantly depending on the route of administration, largely influenced by extensive first-pass metabolism.
Bioavailability across Administration Routes (Oral, Intravenous, Intranasal, Ophthalmic)
The bioavailability of this compound differs considerably across its various administration routes. When administered orally, its bioavailability is generally low and can be highly variable, with reported values ranging from approximately 38% relative to intravenous administration down to as low as 0.003% or less than 1% wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govacepnow.comdrugs.com. This low and erratic oral absorption is primarily due to extensive presystemic metabolism wikipedia.orgdrugs.com. Recent evaluations, such as those by an FDA advisory committee in September 2023, have concluded that oral phenylephrine is not effective as a nasal decongestant, a finding attributed to its low bioavailability ebsco.com.
In contrast, intravenous (IV) administration ensures immediate and complete bioavailability, facilitating rapid systemic distribution nih.gov. For intranasal administration, phenylephrine is rapidly absorbed through the mucosal membranes, achieving peak plasma concentrations within 15 to 30 minutes nih.gov. While systemic absorption via the nasal route is generally minimal, it can be rapid and highly variable among individuals researchgate.netmedscape.com. For instance, mean peak plasma phenylephrine concentrations were observed by 14 ± 7 minutes following intranasal administration in a study, though individual variability was substantial researchgate.net. Ophthalmic application allows for rapid absorption through the conjunctiva and cornea, with effects typically observed within minutes nih.gov. Clinically significant systemic absorption is possible with ophthalmic formulations, particularly at higher concentrations or when the cornea is damaged drugbank.comfda.gov. However, its intra-ocular bioavailability tends to be low due to short contact time with the eyes core.ac.uk.
Table 1: Bioavailability and Absorption Characteristics by Administration Route
| Administration Route | Bioavailability / Absorption | Time to Peak Plasma Concentration (Tmax) | Key Characteristics |
| Oral | Low (0.003% - 38%), erratic wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govacepnow.comdrugs.com | 0.33 - 2 hours medsafe.govt.nznih.govdrugs.comnih.gov | Extensive first-pass metabolism wikipedia.orgmedsafe.govt.nznih.govdrugs.comnih.govpatsnap.com |
| Intravenous | Complete nih.gov | Immediate (within minutes) nih.govdrugs.com | Rapid systemic distribution nih.gov |
| Intranasal | Rapid mucosal absorption, minimal systemic nih.govmedscape.com | 14 - 30 minutes nih.govresearchgate.net | Highly variable systemic absorption researchgate.net |
| Ophthalmic | Rapid ocular absorption, systemic absorption possible drugbank.comnih.govfda.gov | Within minutes nih.gov | Low intra-ocular bioavailability core.ac.uk |
First-Pass Metabolism Impact on Oral Bioavailability of this compound
A significant factor contributing to the low oral bioavailability of this compound is its extensive first-pass metabolism, which primarily occurs in the gut wall and liver wikipedia.orgmedsafe.govt.nznih.govdrugs.comnih.govpatsnap.comdominapharm.com. This presystemic metabolism involves several enzymatic pathways. Phenylephrine is metabolized through oxidative deamination by monoamine oxidases (MAO-A and MAO-B), sulfation, and glucuronidation wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govnih.govnih.govdominapharm.comfda.govmims.comgoogle.comingentaconnect.com.
Sulfation is identified as a major metabolic route, predominantly occurring in the intestinal wall nih.govnih.govnih.govmims.comgoogle.comingentaconnect.com. Specifically, the human cytosolic sulfotransferase SULT1A3 has been identified as a key enzyme responsible for the sulfation of phenylephrine in vitro ingentaconnect.com. The main inactive metabolite formed through these pathways is meta-hydroxymandelic acid, along with inactive sulfate (B86663) and glucuronide conjugates wikipedia.orgdrugbank.comnih.govdrugs.comfda.govgeneesmiddeleninformatiebank.nlmedscape.com. It is important to note that, unlike related catecholamines, phenylephrine is not metabolized by catechol-O-methyltransferase (COMT) wikipedia.org. This extensive first-pass effect means that a substantial portion of the orally administered drug is metabolized before reaching systemic circulation wikipedia.orgmedsafe.govt.nzdrugs.compatsnap.comfda.gov. Research indicates that higher oral doses might enable more phenylephrine to bypass intestinal wall metabolism, contributing to a disproportionate increase in systemic exposure nih.gov.
Plasma Concentration-Time Profiles of this compound
Following oral administration, phenylephrine is rapidly absorbed, with median times to maximum plasma concentrations (Tmax) typically ranging from 0.33 to 0.5 hours in some studies, and generally between 1 and 2 hours medsafe.govt.nznih.govdrugs.comnih.gov. Maximum plasma concentrations (Cmax) after oral doses can exhibit a wide inter-individual variability, often showing about a tenfold range nih.gov. For intranasal administration, peak plasma concentrations are usually achieved within 15 to 30 minutes nih.gov. Intravenous administration leads to a very rapid onset of blood pressure increase, typically observed within minutes drugs.com. Regardless of the administration route, phenylephrine has a relatively short elimination half-life, generally reported to be between 2 and 3 hours, with some sources specifying approximately 2.5 hours following intravenous administration wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govnih.govdrugs.commims.comingentaconnect.comgeneesmiddeleninformatiebank.nlmedscape.com.
Non-linear Pharmacokinetics of this compound
Studies have indicated that this compound exhibits non-linear pharmacokinetics following oral administration. Specifically, both the maximum plasma concentration (Cmax) and the total systemic exposure (area under the plasma concentration-time curve from time zero to infinity, AUC∞) have been observed to increase more than proportionally with increasing oral doses (e.g., from 10 mg to 30 mg) nih.gov. This disproportionate increase in AUC∞ suggests that a greater amount of phenylephrine may bypass intestinal wall metabolism at higher doses nih.gov. This observation is consistent with a dose-dependent increase in bioavailability, accompanied by decreases in apparent clearance (CL/F) and apparent volume of distribution (Vd/F), while the terminal elimination half-life remains unchanged nih.gov.
Distribution and Tissue Penetration of this compound
The distribution of this compound throughout the body after absorption is characterized by its significant volume of distribution and its selective penetration into certain tissues.
Volume of Distribution of this compound
This compound demonstrates a large volume of distribution, reported as approximately 340 L or ranging from 200 to 500 L wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govnih.govdrugs.commims.comgeneesmiddeleninformatiebank.nlmedscape.com. This substantial volume suggests a high degree of distribution into organs and peripheral tissues drugs.comgeneesmiddeleninformatiebank.nl. Phenylephrine is described as effectively penetrating vascular-rich tissues due to its lipophilic properties nih.gov. However, its penetration into the central nervous system (CNS) is minimal, primarily due to its chemical structure which includes hydroxyl groups, limiting its ability to cross the blood-brain barrier wikipedia.orgmedsafe.govt.nznih.govmims.comgeneesmiddeleninformatiebank.nl. Consequently, it is considered a peripherally selective drug with negligible central nervous system activity wikipedia.org. When administered as ophthalmic formulations, the distribution is largely restricted to ocular compartments, although systemic absorption and subsequent distribution are still possible nih.gov.
Table 2: this compound Distribution Parameters
| Parameter | Value | Reference |
| Volume of Distribution | 340 L (steady-state) | wikipedia.orgdrugbank.comnih.govnih.govdrugs.comgeneesmiddeleninformatiebank.nlmedscape.com |
| 200-500 L (oral) | medsafe.govt.nzmims.com | |
| CNS Penetration | Minimal | wikipedia.orgmedsafe.govt.nznih.govmims.comgeneesmiddeleninformatiebank.nl |
| Tissue Distribution | High into organs and peripheral tissues drugs.comgeneesmiddeleninformatiebank.nl | drugs.comgeneesmiddeleninformatiebank.nl |
Penetration into Vascular-Rich Tissues by this compound
Following absorption, phenylephrine effectively penetrates vascular-rich tissues due to its lipophilic nature, contributing to its central and peripheral effects. wikipedia.orgsigmaaldrich.com The drug undergoes rapid distribution into these peripheral tissues, with some evidence suggesting potential storage in certain organ compartments. sigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.org The pharmacological effects of phenylephrine are, at least partially, terminated by its uptake into these tissues. sigmaaldrich.comwikipedia.org
The steady-state volume of distribution (Vd) for phenylephrine is substantial, typically reported as 340 L. wikipedia.orgsigmaaldrich.commetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govwikipedia.org This large volume surpasses the body's total volume, indicating significant distribution into various organs and peripheral tissues. wikipedia.org Some sources suggest a range for the volume of distribution from 200 to 500 L. fishersci.co.uknih.gov
Table 1: Volume of Distribution of this compound
| Parameter | Value (L) | References |
| Steady-State Volume of Distribution | 340 | wikipedia.orgsigmaaldrich.commetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govwikipedia.org |
| Reported Range | 200-500 | fishersci.co.uknih.gov |
Brain Penetration and Blood-Brain Barrier Considerations for this compound
This compound exhibits minimal penetration into the brain. sigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.gov It is considered a peripherally selective drug with no central nervous system (CNS) activity, as it generally does not cross the blood-brain barrier (BBB). metabolomicsworkbench.org This limited BBB permeability is attributed to its hydroxyl groups and relatively high polarity. metabolomicsworkbench.org Consequently, phenylephrine does not exert significant stimulating effects on the CNS at typical therapeutic doses. metabolomicsworkbench.orgnih.gov
Ocular Compartment Distribution of Ophthalmic this compound
When administered ophthalmically, this compound's distribution is largely restricted to the ocular compartments. This localized distribution facilitates pupil dilation without inducing significant systemic effects. wikipedia.orgfishersci.co.uk Ophthalmic application allows for rapid absorption through the conjunctiva and cornea, leading to a quick onset of action, typically within minutes. wikipedia.org
The time to achieve maximal mydriasis (pupil dilation) varies with concentration. For a 2.5% solution, maximal mydriasis usually occurs within 15 to 60 minutes, with recovery observed within 3 hours. Administration of a 10% solution results in maximal mydriasis within 10 to 90 minutes, and recovery typically takes 3 to 7 hours. wmcloud.org While ophthalmic formulations primarily target the eye, some systemic absorption from conjunctival membranes can occur, particularly with higher concentrations or if the cornea is compromised. nih.govwmcloud.org This systemic absorption can be minimized by applying pressure to the lacrimal sac for 1-2 minutes following instillation of the drug.
Metabolism and Biotransformation of this compound
This compound undergoes extensive biotransformation in the body, primarily in the intestinal wall and liver. sigmaaldrich.comwikipedia.orgfishersci.co.uknih.gov The metabolic fate of phenylephrine is complex, involving several enzymatic pathways that render the drug inactive.
Primary Metabolic Pathways: Sulfate Conjugation and Oxidative Deamination
The primary metabolic pathways for this compound are sulfate conjugation and oxidative deamination. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.govnih.gov Sulfate conjugation predominantly takes place in the intestinal wall, especially during the first-pass metabolism when the drug is administered orally. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.uknih.gov Oxidative deamination also plays a significant role in its biotransformation. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.govnih.gov
The major inactive metabolite formed from oxidative deamination is meta-hydroxymandelic acid. wikipedia.orgmetabolomicsworkbench.orgnih.gov Another metabolite, 3-hydroxyphenylglycol, can also be formed. nih.gov Non-oral routes of administration, such as intranasal, ophthalmic, and parenteral, bypass the extensive first-pass metabolism that occurs in the gastrointestinal tract. metabolomicsworkbench.org
Glucuronidation as an Additional Metabolic Route for this compound
In addition to sulfate conjugation and oxidative deamination, glucuronidation serves as another, albeit typically minor, metabolic route for this compound. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.govnih.gov This pathway involves the glucuronidation of the 3-hydroxyl group of phenylephrine. nih.gov Glucuronide conjugates represent a smaller fraction of the metabolites excreted in the urine. metabolomicsworkbench.org While one study reported approximately 6% phenylephrine glucuronide, another found amounts to be less than 0.1% across various doses.
Table 2: Phenylephrine Metabolism via Primary Pathways (Oral vs. Intravenous)
| Metabolic Pathway | Oral Administration (%) fishersci.co.uk | Intravenous Administration (%) fishersci.co.uk |
| Sulfate Conjugation | 46 (mostly in gut wall) | 8 |
| Oxidative Deamination | 24 | 50 |
| Glucuronidation | Minor/Additional | Minor/Additional |
Identification and Characterization of this compound Metabolites
This compound undergoes extensive metabolism within the body, primarily in the liver and intestinal wall wikipedia.orgnih.govmedsafe.govt.nzdrugs.com. The principal routes of metabolism involve oxidative deamination catalyzed by monoamine oxidase (MAO)-A and MAO-B enzymes, as well as sulfation through sulfotransferase wikipedia.orgnih.govmedsafe.govt.nzdrugs.comnih.govfda.govresearchgate.netfffenterprises.comeuropa.eugoogle.com. Glucuronidation is also recognized as a minor metabolic pathway wikipedia.orgmedsafe.govt.nznih.govresearchgate.neteuropa.eugoogle.com.
Key metabolites identified include m-hydroxymandelic acid, 3-hydroxyphenylglycol, sulfate conjugates, and glucuronide conjugates wikipedia.orgmedsafe.govt.nznih.govresearchgate.netfffenterprises.comeuropa.eugoogle.comfda.gov. Following intravenous administration, m-hydroxymandelic acid constitutes a major metabolite, accounting for approximately 57% of the total administered dose wikipedia.orgfda.govfffenterprises.comfda.govfda.govgeneesmiddeleninformatiebank.nl. Sulfate conjugates represent about 8% of the total dose wikipedia.orgfffenterprises.com. After oral administration, some studies indicate that phenylephrine sulfate and 3-hydroxymandelic acid account for approximately 47% and 30% of the dose excreted, respectively nih.govresearchgate.net. However, with increasing oral doses of this compound, the percentage of the sulfate conjugate excreted has been observed to decrease, while the percentage of 3-hydroxymandelic acid increased nih.govresearchgate.net. Glucuronide conjugates constitute a smaller portion of phenylephrine metabolism wikipedia.orgnih.gov.
The following table summarizes the reported proportions of key phenylephrine metabolites:
| Metabolite | Proportion of Dose Excreted (approximate) | Route of Administration | References |
| m-hydroxymandelic acid | 57% | Intravenous | wikipedia.orgfffenterprises.comfda.govfda.gov |
| Sulfate conjugates | 8% | Intravenous | wikipedia.orgfffenterprises.com |
| Phenylephrine sulfate | 47% (oral dose dependent) | Oral | nih.govresearchgate.net |
| 3-hydroxymandelic acid | 30% (oral dose dependent) | Oral | nih.govresearchgate.net |
| Glucuronide conjugates | Smaller portion / <0.1% | Oral / Intravenous | wikipedia.orgnih.govresearchgate.net |
Activity of this compound Metabolites at Adrenergic Receptors
Crucially, the identified metabolites of this compound, including m-hydroxymandelic acid and sulfate conjugates, are considered pharmacologically inactive at both alpha-1 and alpha-2 adrenergic receptors fffenterprises.comfda.govfda.govfda.gov. This indicates that the therapeutic effects of phenylephrine are primarily mediated by the parent drug itself.
Elimination and Excretion of this compound
Renal Excretion as the Primary Elimination Pathway for this compound
Renal excretion serves as the primary elimination pathway for this compound and its metabolites wikipedia.orgnih.govmedsafe.govt.nzdrugs.comgeneesmiddeleninformatiebank.nlnih.gov. The majority of the drug is excreted in the urine, predominantly in the form of its metabolites drugs.comeuropa.eunih.govnih.gov. Approximately 80% to 86% of the total administered dose is recovered in the urine within 48 hours following intravenous administration drugs.comfffenterprises.comnih.govnih.gov. Similarly, about 80% of an oral dose is excreted in urine within 48 hours fda.gov.
Proportion of Unchanged this compound Excreted in Urine
The proportion of unchanged this compound excreted in urine varies depending on the route of administration. Following oral administration, a very low percentage of phenylephrine, typically less than 0.5%, is excreted unchanged in the urine nih.govresearchgate.net. However, other sources report that 2.6% of an oral dose may be excreted unchanged drugs.comnih.gov. After intravenous administration, approximately 12% to 16% of the dose is excreted unchanged in the urine fda.govfffenterprises.comfda.govfda.govgeneesmiddeleninformatiebank.nlnih.govnih.gov. For other routes such as nasal, ophthalmic, or rectal administration, 3% to 16% of the drug is excreted unchanged in urine wikipedia.orgnih.gov.
The following table details the percentage of unchanged this compound excreted in urine:
| Route of Administration | Proportion Unchanged in Urine (approximate) | References |
| Oral | <0.5% (very low) / 2.6% | drugs.comnih.govresearchgate.netfda.govnih.gov |
| Intravenous | 12% - 16% | fda.govfffenterprises.comfda.govfda.govgeneesmiddeleninformatiebank.nlnih.govnih.gov |
| Nasal, Ophthalmic, Rectal | 3% - 16% | wikipedia.orgnih.gov |
Half-Life of this compound
This compound exhibits a relatively short elimination half-life. The terminal elimination half-life ranges from 2 to 3 hours following both oral and intravenous administration wikipedia.orgnih.govmedsafe.govt.nzdrugs.comgeneesmiddeleninformatiebank.nlnih.gov. However, after an intravenous infusion, the observed effective half-life of phenylephrine is approximately 5 minutes drugs.comfda.govfda.govgeneesmiddeleninformatiebank.nlnih.gov. This rapid effective half-life correlates with its quick onset of blood pressure response, typically less than 5 minutes, and a relatively short duration of effect, approximately 10-15 minutes after intravenous administration fda.govgeneesmiddeleninformatiebank.nlmedicines.org.uk.
Pharmacodynamic Effects of this compound at the Systemic Level
This compound functions as a selective agonist of the α1-adrenergic receptor wikipedia.orgnih.govmedsafe.govt.nzfda.govfda.govgeneesmiddeleninformatiebank.nluptodateonline.irdrugbank.compatsnap.comconsensus.app. Its interaction with these receptors on vascular smooth muscle cells leads to their activation and subsequent vasoconstriction fda.govpatsnap.com. This action results in a significant increase in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and total peripheral vascular resistance wikipedia.orgnih.govdrugs.comfda.govgeneesmiddeleninformatiebank.nlmedicines.org.ukdrugbank.compatsnap.comdrugs.comdoctorabad.com.
A common systemic effect observed is reflex bradycardia, a slowing of the heart rate. This occurs due to increased vagal activity, which is a physiological response to the elevated mean arterial pressure induced by phenylephrine wikipedia.orgfda.govgeneesmiddeleninformatiebank.nlmedicines.org.ukdrugbank.comdrugs.comdoctorabad.com. While phenylephrine causes vasoconstriction in most vascular beds, including renal, splanchnic, and hepatic, it generally has minimal to no β-adrenergic receptor agonist activity wikipedia.orgnih.govdrugs.comuptodateonline.irdoctorabad.com. Consequently, it does not significantly increase the contractility force or output of the cardiac muscle wikipedia.org. However, the potent arterial vasoconstriction can lead to an increase in systemic vascular resistance (afterload), which may result in a reduction in cardiac output, particularly in individuals with pre-existing heart failure medicines.org.ukdoctorabad.com.
Due to its vasoconstrictive properties, phenylephrine is widely utilized as a vasopressor to elevate blood pressure in patients experiencing clinically significant hypotension, especially in contexts such as septic shock or during anesthesia wikipedia.orgnih.govfda.govdrugbank.compatsnap.com. Beyond its systemic pressor effects, phenylephrine's ability to induce local vasoconstriction is therapeutically exploited for applications like nasal decongestion and the relief of hemorrhoid symptoms wikipedia.orgmedsafe.govt.nzdrugs.compatsnap.com.
Vasoconstriction Mechanisms (Arterial and Venous) Induced by this compound
This compound functions as a direct-acting sympathomimetic vasoconstrictor by selectively stimulating α1-adrenergic receptors, with minimal to no β-adrenergic receptor agonist activity or induction of norepinephrine (B1679862) release wikipedia.orgnih.govmedicaldialogues.in. This selective agonism means it mimics the actions of endogenous catecholamines like norepinephrine by binding to these receptors, which are abundantly found on the smooth muscles of blood vessels patsnap.com.
The binding of this compound to α1-adrenergic receptors initiates a cascade of intracellular events. This involves the activation of the Gq protein and phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) patsnap.com. The formation of IP3 triggers the release of calcium ions from intracellular storage sites, thereby increasing intracellular calcium concentration patsnap.com. This elevated calcium level is crucial for the contraction of smooth muscles, ultimately resulting in vasoconstriction patsnap.com.
This compound induces both venous and arterial vasoconstriction wikipedia.orgnih.gov. While its vasoconstrictive properties reduce blood flow to tissues, such as the nasal mucosa to alleviate congestion, its systemic effects involve constricting peripheral blood vessels patsnap.comdrugs.comhaleonhealthpartner.com. Notably, while phenylephrine primarily causes vasoconstriction under normal conditions, some research indicates it can induce vasodilation in specific circumstances, particularly in pre-constricted vessels or under high nitric oxide (NO) environments, through alpha 1D receptors and an NO-dependent, cGMP-independent pathway plos.orgbiorxiv.org. However, the predominant and well-established effect is vasoconstriction plos.org.
Effects on Systemic Vascular Resistance and Mean Arterial Pressure by this compound
Due to its α1-adrenergic receptor agonism, this compound significantly impacts systemic vascular resistance (SVR) and mean arterial pressure (MAP). By causing widespread vasoconstriction in both arterial and venous beds, phenylephrine leads to a substantial increase in SVR valencelabs.codrugbank.com. This elevation in peripheral vascular resistance directly contributes to an increase in blood pressure droracle.aiavma.org.
Studies have demonstrated that the administration of this compound results in observed increases in systolic blood pressure, diastolic blood pressure, mean arterial blood pressure, and total peripheral vascular resistance droracle.ai. The onset of blood pressure increase following intravenous bolus administration is rapid, with effects potentially persisting for up to 20 minutes droracle.ai. For instance, in a study involving patients after cardiac surgery, phenylephrine infusion increased mean arterial pressure from a baseline of 78 (±9) mmHg to 98 (±10) mmHg nih.gov.
However, the magnitude of phenylephrine-induced blood pressure elevation can be influenced by physiological conditions. For example, in heat-stressed humans, the increase in MAP and total peripheral vascular resistance (TPR) from predrug baselines was significantly attenuated compared to normothermic conditions nasa.govphysiology.org.
Below is a table summarizing research findings on the effects of this compound on mean arterial pressure and total peripheral vascular resistance:
| Study Context | Baseline MAP (mmHg) | MAP with Phenylephrine (mmHg) | ΔMAP (mmHg) | Baseline TPR (PRU) | TPR with Phenylephrine (PRU) | ΔTPR (PRU) | Source |
| Post-Cardiac Surgery Patients | 78 (±9) | 98 (±10) | +20 | - | - | - | nih.gov |
| Normothermic Humans | Baseline | Baseline + 15.4 (±1.4) | +15.4 (±1.4) | Baseline | Baseline + 7.13 (±1.18) | +7.13 (±1.18) | nasa.govphysiology.org |
| Heat-Stressed Humans | Baseline | Baseline + 8.4 (±1.2) | +8.4 (±1.2) | Baseline | Baseline + 0.96 (±0.85) | +0.96 (±0.85) | nasa.govphysiology.org |
Note: PRU = Peripheral Resistance Units. Data are approximate means where ranges or standard deviations are provided in the source.
Cardiac Preload Enhancement by this compound
While this compound is primarily known for increasing afterload through arterial vasoconstriction, it also has a significant effect on cardiac preload wikipedia.orgnih.gov. This effect is predominantly mediated by venous constriction, which leads to a reduction in venous capacitance avma.orgnih.govfrontiersin.org. By constricting veins, phenylephrine converts unstressed blood volume into stressed volume, thereby increasing venous return to the heart avma.org. This increased venous return directly enhances cardiac preload avma.orgfrontiersin.org.
In situations with significantly reduced end-diastolic ventricular filling, such as hemorrhage and hypotension, phenylephrine administration can increase preload, leading to a consequent elevation in stroke volume and cardiac output frontiersin.org. This is supported by observations of increased cardiac output following phenylephrine administration to hypotensive patients frontiersin.org. A study on hemodynamically stable patients after cardiac surgery reported that phenylephrine infusion increased pulmonary artery wedge pressure from 10.2 (±3.0) mmHg to 11.9 (±3.4) mmHg and left ventricular end-diastolic volume from 105 (±46) mL to 119 (±44) mL nih.gov. These findings indicate enhanced biventricular filling pressures and left ventricular end-diastolic area, consistent with increased preload nih.gov.
Analytical Methodologies for Phenylephrine Hydrochloride Research
Chromatographic Techniques for Phenylephrine (B352888) Hydrochloride Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the precise and accurate quantification of phenylephrine hydrochloride, both as a single component and in multi-component formulations.
The development and validation of HPLC methods for this compound involve establishing conditions that provide optimal separation, sensitivity, and accuracy. A developed HPLC method for this compound in bulk and tablet forms utilized a Luna® 5µm C18 column (250 × 4.6 mm) with an isocratic mobile phase consisting of 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) (80:20; v/v). This method achieved separation with a flow rate of 1 mL/min and detection at 272 nm by photodiode array semanticscholar.orgijper.org. Another method employed a C18 column with a mobile phase of water: acetonitrile (B52724): triethylamine (B128534) (85:15:0.1, v/v/v) adjusted to pH 3 with orthophosphoric acid, achieving retention times of 2.17 minutes for this compound pharmacophorejournal.com.
Further research has shown that HPLC methods can determine this compound in pharmaceutical preparations with good precision and accuracy itmedicalteam.pl. For instance, a method developed for this compound, paracetamol, and chlorpheniramine (B86927) maleate (B1232345) utilized a mobile phase of 0.01M phosphate (B84403) buffer: acetonitrile (70:30), pH 3, on a C8 column, with detection at 230 nm itmedicalteam.pl.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a prominent technique for this compound analysis due to its versatility and ability to separate polar compounds. A stability-indicating RP-HPLC method for this compound in bulk and tablets achieved separation on a Luna® 5µm C18 column using a mobile phase of 5mM ammonium acetate (pH 4.7) and methanol (80:20; v/v) semanticscholar.orgijper.org. This method specifically quantified phenylephrine at 272 nm semanticscholar.org.
In multi-component formulations, RP-HPLC has been successfully applied. For example, a method for simultaneous estimation of this compound, paracetamol, caffeine, and chlorpheniramine maleate used an isocratic elution with a mobile phase of water: methanol: glacial acetic acid (70:25:5 v/v/v) at a flow rate of 1.0 mL/min and UV detection at 275 nm thepharmajournal.com. Another RP-HPLC method for this compound and ketorolac (B1673617) tromethamine employed an Eclipse plus C18 column with a mobile phase of methanol: potassium dihydrogen orthophosphate buffer (pH 6.5) in a 50:50 (v/v) ratio, detecting phenylephrine at 277 nm wjpsonline.com. For the analysis of phenylephrine, a highly polar compound, traditional C18 stationary phases with high aqueous mobile phases yielded low retention factors, highlighting the need for specialized columns like Cogent Diamond Hydride 2.0™ to achieve better retention and peak shape mtc-usa.com.
The simultaneous determination of this compound with other active pharmaceutical ingredients (APIs) in multi-component formulations is frequently achieved using HPLC. Methods have been developed for the simultaneous estimation of this compound alongside drugs such as paracetamol, caffeine, and chlorpheniramine maleate itmedicalteam.plthepharmajournal.comajol.info.
One such method successfully determined chlorpheniramine maleate, paracetamol, and this compound in tablet dosage forms using an isocratic HPLC method on a C8 column with a mobile phase of 0.01M phosphate buffer: acetonitrile (70:30), pH 3. The analysis was completed in less than 8 minutes with UV detection at 230 nm itmedicalteam.pl. Another approach for simultaneous determination involved a C18 column and a mobile phase of acetonitrile and buffer solution (45 mM orthophosphoric acid, pH adjusted to 6) in a 52:48 v/v ratio, detecting paracetamol and this compound at 234 nm iieta.org. A rapid RP-HPLC method also simultaneously estimated this compound, paracetamol, caffeine, and diphenhydramine (B27) hydrochloride, with retention times of 2.8 min for this compound ingentaconnect.com.
| Co-Formulated Drugs with Phenylephrine HCl in HPLC | Column Type & Dimensions | Mobile Phase Composition | Detection Wavelength (nm) | Retention Time (Phenylephrine HCl) | Citation |
| Paracetamol, Caffeine, Chlorpheniramine Maleate | C18 (250 × 4.6 mm, 5.0 µm) | Buffer: Methanol (variable gradient) | 220 | 4.33 min | ajol.info |
| Guaifenesin, Ambroxol HCl, Salbutamol | C8 (250 mm × 4.6 mm) | pH 3.0 phosphate buffer: Methanol–Acetonitrile (gradient) | 273 | - | akjournals.com |
| Cetirizine HCl | Zorbax eclipse plus, C18 (250 mm × 4.6 mm; 5 µm) | Buffer (Water + 0.2% v/v Triethylamine, pH 7.5): Acetonitrile (63:37 v/v) | UV | - | ijpsr.com |
| Paracetamol, Caffeine, Chlorpheniramine Maleate | Prontosil C18 (250 × 4.6 mm, 5 µm) | Methanol and 20mM phosphate buffer (isocratic) | - | 2.8 min | ingentaconnect.com |
| Ketorolac Tromethamine | Eclipse plus C18 (100 mm × 4.6 mm, 3.5 µm) | Methanol: Potassium dihydrogen orthophosphate buffer (pH 6.5) (50:50 v/v) | 277 | 1.03 min | wjpsonline.com |
Validation of HPLC methods for this compound is performed according to ICH guidelines, ensuring the method's reliability for routine analysis and quality control semanticscholar.orgbepls.cominnovareacademics.inscholarsresearchlibrary.cominnovareacademics.in. Key validation parameters include:
Linearity : The linearity of an HPLC method demonstrates that the analytical response is directly proportional to the concentration of the analyte within a defined range. For this compound, linearity has been observed across various concentration ranges, such as 5-15 µg/mL with a correlation coefficient (r²) of 0.9994 innovareacademics.in, 2-7.0 µg/mL scholarsresearchlibrary.com, and 5-80 µg/mL with a correlation coefficient of 0.9999 iieta.org. Another study reported linearity in the range of 10-100 µg/mL with a correlation coefficient of 0.9995 researchgate.net.
Precision : Precision assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as Relative Standard Deviation (%RSD). Inter-day and intra-day precision studies for this compound have shown %RSD values below 2%, indicating good repeatability semanticscholar.orginnovareacademics.in. For example, one study reported %RSD values of 0.29% for precision and 0.33% for intermediate precision researchgate.net.
Accuracy : Accuracy measures the closeness of agreement between the test results and the true value. It is often evaluated through recovery studies. Recovery percentages for this compound typically fall within the range of 98-102%, demonstrating high accuracy ingentaconnect.cominnovareacademics.inscholarsresearchlibrary.com. Specific recovery percentages reported include 99.69% innovareacademics.in, 99.5% researchgate.net, and ranges from 99.78% to 100.8% iieta.org.
Limit of Detection (LOD) : LOD is the lowest analyte concentration that can be reliably detected. Reported LOD values for this compound in HPLC methods vary depending on the specific method and co-formulated drugs. Examples include 0.46 µg/mL innovareacademics.in, 6.1658 µg/mL semanticscholar.org, 0.0101 µg/mL bepls.com, and 0.047 ng/mL for spectrophotometric methods rjptonline.org.
Limit of Quantitation (LOQ) : LOQ is the lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. Reported LOQ values for this compound include 1.12 µg/mL innovareacademics.in, 18.6843 µg/mL semanticscholar.org, 0.0307 µg/mL bepls.com, and 0.155 ng/mL for spectrophotometric methods rjptonline.org.
Spectrophotometric Methods for this compound Analysis
Spectrophotometric methods, particularly UV-spectrophotometry, offer simple, rapid, and cost-effective alternatives for the analysis of this compound.
UV-spectrophotometric methods for this compound involve measuring the absorbance of the compound at its characteristic wavelength. Method development typically includes identifying the maximum absorption wavelength (λmax) and optimizing experimental conditions to ensure sensitivity and specificity. This compound has shown a sharp peak at 203 nm when dissolved in methanol ijrti.org and at 291 nm in 1 mol·dm⁻³ sodium hydroxide (B78521) (pH 13.5) researchgate.netmjcce.org.mk.
Validation of these UV methods also adheres to ICH guidelines. Linearity for UV-spectrophotometric methods has been demonstrated over ranges such as 10-50 µg/mL ijrti.org and 10-100 µg/cm³ researchgate.netmjcce.org.mk, with high correlation coefficients (e.g., 0.9979 ijrti.org, 0.9990 researchgate.netmjcce.org.mk). Accuracy, as determined by recovery studies, typically ranges from 98.5% to 102.3% ijrti.org, and precision (RSD) values are often less than 2% ijrti.orgmjcce.org.mkrjptonline.org. LOD and LOQ values for UV-spectrophotometric methods have been reported as 0.480 µg/mL and 1.45 µg/mL, respectively ijrti.org, and 0.892 µg/cm³ and 2.969 µg/cm³, respectively mjcce.org.mk.
| Method Validation Parameter | Typical Range/Value (HPLC) | Typical Range/Value (UV-Spectrophotometry) | Citation |
| Linearity (r²) | >0.999 (e.g., 0.9994-0.9999) | >0.997 (e.g., 0.9979-0.9990) | iieta.orginnovareacademics.inresearchgate.netijrti.orgmjcce.org.mk |
| Precision (%RSD) | <2% (e.g., 0.29-0.33%) | <2% (e.g., 0.01472-1.950%) | semanticscholar.orginnovareacademics.inresearchgate.netijrti.orgmjcce.org.mk |
| Accuracy (%Recovery) | 98-102% (e.g., 99.36-105%) | 98.5-102.3% | iieta.orgingentaconnect.cominnovareacademics.inscholarsresearchlibrary.comresearchgate.netijrti.org |
| LOD | Varies (e.g., 0.46 µg/mL to 6.1658 µg/mL) | Varies (e.g., 0.480 µg/mL to 0.892 µg/cm³) | semanticscholar.orgbepls.cominnovareacademics.inrjptonline.orgijrti.orgmjcce.org.mk |
| LOQ | Varies (e.g., 1.12 µg/mL to 18.6843 µg/mL) | Varies (e.g., 1.45 µg/mL to 2.969 µg/cm³) | semanticscholar.orgbepls.cominnovareacademics.inrjptonline.orgijrti.orgmjcce.org.mk |
Specificity and Selectivity of Spectrophotometric Methods for this compound
Spectrophotometric methods offer a straightforward and cost-effective approach for the quantitative determination of this compound (PHE). Various spectrophotometric techniques have been developed, demonstrating good specificity and selectivity for the compound. For instance, a UV-spectrophotometric method validated according to ICH guidelines successfully estimated this compound at 291 nm in a 1 mol·dm⁻³ sodium hydroxide medium (pH 13.5). This method showed linearity in the concentration range of 10-100 μg·cm⁻³ with a correlation coefficient (r²) of 0.9990 and an apparent molar absorptivity of 1.63×10³ dm³·mol⁻¹·cm⁻¹ researchgate.netmjcce.org.mk. The detection limit was 0.892 μg·cm⁻³ and the quantitation limit was 2.969 μg·cm⁻³ researchgate.netmjcce.org.mk.
Another spectrophotometric method utilized the coupling reaction between diazotized sulfacetamide (B1682645) sodium and phenylephrine in an alkaline medium, forming a yellow azo dye with maximum absorption at 425 nm. This method proved sensitive, with a detection limit of 0.278 μg/mL and a correlation coefficient of 0.9929 over a linear range of 2–24 μg/mL scispace.com. Similarly, an orange-colored azo dye was formed by coupling this compound with diazotized p-nitroaniline in an alkaline environment, with absorbance measured at 490 nm in sodium hydroxide and 487 nm in sodium carbonate researchgate.net. These methods demonstrate high accuracy, precision, and reproducibility, with relative standard deviations (RSD) ranging from +0.8% to +1.53% researchgate.net.
Derivative spectrophotometry has also been employed to enhance selectivity, especially in the presence of co-formulated drugs. First and second-order derivative modes can resolve spectral overlaps, providing accurate and sensitive determination of this compound impactfactor.org. Furthermore, a visible spectrophotometric method using Folin-Ciocalteu reagent in sodium carbonate solution resulted in a blue chromogen measurable at 749 nm, showing linearity from 2-16 μg/mL ijpda.org. Other methods include oxidation with potassium permanganate (B83412) or N-bromosuccinimide, measuring at 610 nm researchgate.net, and a method based on the interaction of sodium nitroprusside with this compound and hydroxylamine (B1172632) hydrochloride in a phosphate buffer solution (pH 12), producing a green color product with maximum absorption at 714 nm rjptonline.org. These diverse spectrophotometric approaches highlight the versatility and analytical robustness in this compound research.
Application in Pharmaceutical Formulations (e.g., nasal drops)
Spectrophotometric methods are widely applied for the quantitative estimation of this compound in various pharmaceutical formulations, notably nasal drops. The developed UV-spectrophotometric method at 291 nm in sodium hydroxide has been successfully applied for the determination of this compound in pharmaceutical nasal drops formulations, demonstrating accuracy, precision, and reproducibility with a relative standard deviation of less than 1% researchgate.netmjcce.org.mk.
Another spectrophotometric method based on the formation of an orange azo dye with diazotized p-nitroaniline was also successfully applied for the determination of this compound in nasal drops and tussilet syrup formulations researchgate.net. Similarly, a method involving the formation of a yellow azo dye with diazotized sulfacetamide sodium was successfully used for phenylephrine determination in nasal drops scispace.cominnovareacademics.in. The precision and sensitivity of these methods make them suitable for routine analysis and quality control of this compound in different dosage forms researchgate.netmjcce.org.mkscispace.comresearchgate.netijpda.orgrjptonline.org.
The average percentage recovery for this compound in pharmaceutical formulations using these spectrophotometric methods typically falls within acceptable ranges, indicating high accuracy. For instance, a visible spectrophotometric method reported an average percent recovery of 101.05% ± 0.67% ijpda.org.
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS) plays a crucial role in the research of this compound, particularly in stability studies and the identification of degradation products due to its high sensitivity and ability to provide structural information.
Electrospray Ionisation-Mass Spectrometry (ESI-MS) for this compound Stability Studies
Electrospray Ionisation-Mass Spectrometry (ESI-MS) is a powerful tool for investigating the stability of this compound. ESI-MS has been used to study the stability of this compound and phenylephrine bitartrate, particularly their photostability, by analyzing aqueous solutions before and after irradiation researchgate.netnih.gov. These studies revealed that phenylephrine, regardless of its salt form, exhibits low stability, with various degradation and oxidation products detectable even in full scan mode researchgate.netnih.gov.
Further advancements in MS, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with positive ESI, have been developed for the determination of phenylephrine in human plasma. This method, validated over a concentration range of 10.0-5000 pg/mL with a lower limit of quantification (LLOQ) of 10.0 pg/mL, also confirmed the stability of phenylephrine under various conditions nih.gov.
Identification of Degradation Products of this compound using MS
Mass spectrometry, especially tandem mass spectrometry (MS/MS) and multiple-stage mass spectrometry, is indispensable for the identification and characterization of this compound degradation products researchgate.netnih.govoup.comcapes.gov.brceu.esijmtlm.org. A major degradation product of this compound, as well as phenylephrine bitartrate, has been identified as a derivative with an unsaturated side chain, resulting from the loss of one water molecule from the parent drug researchgate.netnih.gov. The establishment of fragmentation schemes using these MS techniques has been pivotal in understanding the degradation pathways of phenylephrine salts researchgate.netnih.gov.
Furthermore, interactions between this compound and other active pharmaceutical ingredients can lead to the formation of specific degradation products. For example, when this compound is combined with chlorpheniramine maleate, phenylephrine-maleate adducts are formed ceu.esacs.orggoogle.com. Early research sometimes misidentified these degradation products; however, subsequent studies using MS along with Nuclear Magnetic Resonance (NMR) techniques have allowed for their correct characterization. For instance, a degradation product initially assigned as 3-hydroxy-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylsuccinamic acid was later identified as 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid, a Michael addition product between phenylephrine and maleic acid acs.orgtandfonline.com. Mass spectrometry also aids in postulating oxidative degradation pathways for phenylephrine oup.com.
Other Analytical Techniques for this compound and Metabolites
Beyond spectrophotometry and mass spectrometry, other specialized analytical techniques contribute to the comprehensive understanding of this compound's properties and interactions.
Radioligand Binding Assays for Receptor Affinity of this compound
Radioligand binding assays are considered a gold standard for precisely measuring the affinity and selectivity of a ligand for its target receptor giffordbioscience.comrevvity.com. These assays are critical for characterizing the pharmacological profile of this compound, which is known to be an alpha-adrenoceptor agonist ijpda.orgresearchgate.net.
There are three main types of radioligand binding assays:
Saturation experiments: These involve incubating increasing concentrations of a radiolabeled ligand with a fixed amount of receptor preparation (e.g., tissue sections, cultured cells, or homogenates). Analysis of the binding data allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor giffordbioscience.comrevvity.comnih.govturkupetcentre.netsci-hub.se. A lower Kd value signifies higher affinity revvity.com.
Competitive binding assays: These assays determine the relative affinities (Ki values) of unlabeled test compounds, such as this compound, for a receptor site. A range of concentrations of the unlabeled compound is incubated with a fixed concentration of a radiolabeled ligand. The IC₅₀ (concentration inhibiting 50% of radioligand binding) of the test compound is then measured to competitively inhibit the binding of the radiolabeled ligand giffordbioscience.comnih.gov.
Kinetic assays: These measure the rates of association and dissociation of a ligand with its receptor, from which a kinetic Kd can be derived nih.gov.
These assays are robust and sensitive, enabling detailed characterization of how this compound interacts with its specific receptors, which is fundamental for understanding its physiological effects giffordbioscience.comsci-hub.se.
Compound Names and PubChem CIDs
4.4.2. Calcium Flux Studies for Receptor Activation by this compound
Calcium flux studies are a fundamental analytical methodology employed to investigate the activation of G protein-coupled receptors (GPCRs), such as the alpha-1 adrenergic receptors (α1-ARs), by agonists like this compound. These studies quantify changes in intracellular calcium ([Ca2+]i) levels, which serve as a critical second messenger in various cellular signaling pathways. The activation of α1-ARs typically leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C (PLC), resulting in the formation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, while DAG can activate receptor-operated calcium channels, leading to sustained extracellular Ca2+ influx amegroups.orgfrontiersin.orgnih.gov.
Detailed Research Findings:
Research has extensively documented the ability of this compound to induce calcium mobilization across various cell types, elucidating the specific receptor subtypes and downstream signaling components involved.
In Cardiomyocytes: Phenylephrine, acting as a selective α1-AR agonist, has been shown to dose-dependently increase the frequency of Ca2+ transients in neonatal rat ventricular myocytes. A study reported an EC50 value of 2.3 µmol/L for this effect. The increase in intracellular Ca2+ activity was found to be selectively mediated by the α1A-adrenoceptor subtype. This was further supported by the observation that 5-methylurapidil (B1664665) (5-Mu), an α1A-AR antagonist, inhibited phenylephrine's stimulatory effect with an IC50 value of 6.7 nmol/L, while blockade of other subtypes (α1B-AR and α1D-AR) had no significant impact nih.gov.
In Vascular Smooth Muscle Cells (VSMCs): Phenylephrine stimulation (e.g., 100 µM) in canine femoral arterial smooth muscle cells induces a rapid, transient increase in [Ca2+]i, followed by a sustained plateau phase. This transient increase is largely dependent on extracellular Ca2+ influx (70-80%), with the plateau phase solely maintained by Ca2+ entry. Inhibition of protein tyrosine kinases by agents like genistein (B1671435) or tyrphostin has been shown to significantly reduce this transient calcium response core.ac.uk. Furthermore, in canine pulmonary artery smooth muscle cells (PASMCs), phenylephrine (10 µmol/L) stimulates constant, repetitive, transient increases in [Ca2+]i, known as Ca2+ oscillations, which are mediated through α1-adrenoceptor activation and require extracellular Ca2+ ahajournals.org. In Rat-1 cells engineered to express specific human α1-AR subtypes, phenylephrine induced [Ca2+]i elevation with distinct EC50 values: 1 x 10^-6.1 for α1A-AR and 1 x 10^-5.1 for α1B-AR. These responses were inhibited by known α1-AR antagonists like prazosin (B1663645) and WB4101 mdpi.com. In mouse aortic segments, phenylephrine-induced contractions involve both intracellular Ca2+ release (contributing to phasic contraction) and extracellular Ca2+ influx via voltage-gated Ca2+ channels (VGCC) and non-selective cation channels (NSCC) (contributing to tonic contraction) nih.gov.
In Human Podocytes and Mesangial Cells: this compound (10 µM) rapidly increases intracellular calcium in human podocytes, reaching a peak and then returning to baseline. This elevation is significantly suppressed by pretreatment with prazosin, a selective α1-AR antagonist. Studies indicate that the transient receptor potential cation channel 6 (TRPC6) is involved in this α1-AR activation-induced calcium signal, with TRPC6 downregulation or blockade attenuating the phenylephrine-induced [Ca2+]i elevation in a PLC-dependent manner amegroups.orgnih.gov. Similarly, in human mesangial cells, phenylephrine induces both Ca2+ influx and release from intracellular stores, with TRPC6 mediating Ca2+ influx via a receptor-operated Ca2+ entry mechanism nih.gov.
In Hepatocytes: Early studies demonstrated that phenylephrine addition to isolated hepatocytes results in calcium efflux. The intracellular source of this mobilized calcium depends on the cellular calcium distribution, with the endoplasmic reticulum being the predominant pool mobilized when total cell-releasable Ca2+ is low, and mitochondria contributing as cell calcium content increases nih.gov.
In Neurons: In acutely isolated neurones of the paraventricular nucleus of the hypothalamus, phenylephrine increased [Ca2+]i and the number of responsive neurones. This increase was found to be co-dependent on both extracellular Ca2+ influx and intracellular Ca2+ release from endoplasmic reticulum stores, likely through a phospholipase C-mediated signaling cascade nih.gov.
These studies collectively highlight the crucial role of calcium flux in mediating the cellular effects of this compound, primarily through the activation of α1-adrenergic receptors and subsequent initiation of complex intracellular signaling cascades involving various calcium channels and regulatory proteins.
Table: Summary of this compound-Induced Calcium Flux Findings
| Cell Type / Model | Phenylephrine Concentration | Observed Calcium Effect | Key Receptors / Pathways Involved | Reference |
| Neonatal Rat Ventricular Myocytes | Dose-dependent (EC50 2.3 µM) | Increased frequency of Ca2+ transients; increased local Ca2+ spark numbers. | α1A-AR (selectively mediated); Blocked by 5-methylurapidil (IC50 6.7 nM); Not affected by α1B-AR or α1D-AR antagonists. | nih.gov |
| Canine Femoral Arterial VSMCs | 100 µM | Rapid transient increase in [Ca2+]i followed by a sustained plateau. Transient rise is 70-80% due to extracellular Ca2+ influx. | α1-Adrenergic receptors; Inhibited by protein tyrosine kinase inhibitors (genistein, tyrphostin). | core.ac.uk |
| Canine Pulmonary Artery SMCs (PASMCs) | 10 µM (dose-dependent 30 nM-100 µM) | Stimulated constant, repetitive, transient [Ca2+]i oscillations (frequency 1.35±0.07/min, peak 650±26 nmol/L). Both amplitude and frequency increased dose-dependently. | α1-Adrenoceptor activation; Requires extracellular Ca2+; IP3-dependent Ca2+ mobilization from intracellular stores. Blocked by prazosin. | ahajournals.org |
| Rat-1 cells expressing human α1A-AR | EC50 1 x 10^-6.1 | Pronounced and transient increase in [Ca2+]i. | α1A-AR. | mdpi.com |
| Rat-1 cells expressing human α1B-AR | EC50 1 x 10^-5.1 | Pronounced and transient increase in [Ca2+]i. | α1B-AR. | mdpi.com |
| Human Podocytes | 10 µM | Rapid increase in [Ca2+]i to a peak, then returning to baseline. | α1-AR activation; Suppressed by prazosin; Involves TRPC6 channels and phospholipase C (PLC) pathway. | amegroups.org |
| Human Mesangial Cells | Not specified | Induced Ca2+ influx and release from intracellular Ca2+ stores. | α1-AR activation; TRPC6 mediates Ca2+ influx via receptor-operated Ca2+ entry; PLC-dependent. | nih.gov |
| Isolated Hepatocytes | Not specified | Resulted in Ca2+ efflux; mobilization from endoplasmic reticulum (major pool when [Ca2+]low) and mitochondria (when [Ca2+]high). | Hormone-induced Ca2+-releasing agents. | nih.gov |
| Hypothalamic PVN Neurones | Not specified | Increased [Ca2+]i and the number of responsive neurones. Increased baseline Ca2+. | α1-ARs; Co-dependent on extracellular Ca2+ influx and intracellular Ca2+ release; Possible phospholipase C-mediated signaling. | nih.gov |
| Rat Aortic Segments | Not specified | Caused phasic (due to intracellular Ca2+ release) and tonic (due to Ca2+ influx) contractions. | α1-Adrenoreceptor stimulation; Involves voltage-gated Ca2+ channels (VGCC) and non-selective cation channels (NSCC). | nih.gov |
Note: This table is presented in a static format. In an interactive digital environment, elements like filtering, sorting, and expandable details for each row would be available for enhanced usability.
Synthesis and Stereochemistry of Phenylephrine Hydrochloride
Industrial Synthetic Pathways for Phenylephrine (B352888) Hydrochloride
Classical Synthetic Approaches for Racemic Phenylephrine Hydrochloride
The early industrial synthetic route for racemic this compound was established in the late 1920s and early 1930s by H. Legerlotz. This classical pathway also detailed a resolution procedure using tartaric acid to obtain the desired (R)-isomer, and a Walden inversion process to convert the undesired isomer. cmu.ac.thresearchgate.net
Another method for synthesizing racemic phenylephrine was reported by Bergmann and Sulzbacher in 1951, utilizing m-hydroxybenzaldehyde as a starting material. This route involved a Curtius rearrangement of a β-hydroxyacid azide (B81097) as a key step. cmu.ac.thresearchgate.net In 1961, Russell and Childress also prepared racemic phenylephrine from m-hydroxybenzaldehyde, employing the reduction of mandelamide with lithium aluminum hydride. researchgate.net
Alternative synthetic strategies for racemic phenylephrine from m-hydroxybenzaldehyde have been explored, including pathways via the Wittig reaction, epoxide ring opening, and bromohydrin substitution. cmu.ac.th Additionally, the synthesis can proceed through epoxidation and bromohydrin formation, offering good yields under mild conditions. researchgate.netresearchgate.net Racemic phenylephrine can also be obtained through the selective methylation of norfenefrine. rsc.orgrsc.org A general approach involves using ω-chloro-3-dihydroxyacetophenone, similar to epinephrine (B1671497) synthesis. chemicalbook.com
Asymmetric Synthesis of Enantiomerically Pure (R)-(-)-Phenylephrine Hydrochloride
Asymmetric synthesis aims to directly prepare the desired stereoisomer without relying on the separation of a mixture, which is crucial for pharmaceuticals like (R)-phenylephrine due to its superior activity. cmu.ac.th
One notable asymmetric synthesis approach utilizes the Sharpless asymmetric dihydroxylation procedure, as reported by Pandey and co-workers in 2003, using m-hydroxybenzaldehyde as a precursor. This method required a complex chiral catalyst, (DHQD)2PHAL, to achieve stereoselectivity. cmu.ac.thresearchgate.netresearchgate.netepa.gov Another strategy involves the hydrolytic kinetic resolution of styrene (B11656) oxide derivatives, employing an (R,R)-SalenCoIIIOAc complex, which has been shown to produce (R)-phenylephrine with high enantiomeric excess. researchgate.netepa.govacs.org
Asymmetric reduction of carbonyl compounds is a broad category encompassing various methods to produce the (R)-form. cmu.ac.th Furthermore, bioconversion processes, such as those employing short-chain dehydrogenase/reductase enzymes or whole-cell biocatalysis, have been investigated for stereoselective conversion of precursors into (R)-phenylephrine. researchgate.netscihorizon.com While some bioconversion methods yield high enantiomeric purity, they may face limitations in starting material concentration or scalability. cmu.ac.th
Chiral Catalysis in this compound Synthesis (e.g., Rhodium and Ruthenium Catalysts)
Chiral catalysis, particularly using transition metals like rhodium and ruthenium, plays a crucial role in enantioselective synthesis. ajchem-b.com
Rhodium Catalysts: Takeda and co-workers pioneered an asymmetric route in 1989, employing a MCCPM rhodium complex for the asymmetric hydrogenation of an aminoacetophenone derivative. This method achieved high yield and selectivity, though the synthesis of the complicated chiral rhodium catalyst presented challenges, and crude product optical purity was around 88% ee. cmu.ac.thresearchgate.netcapes.gov.br Industrial-scale production of (L)-phenylephrine (equivalent to (R)-phenylephrine) has been achieved using asymmetric hydrogenation with a catalyst system comprising [Rh(COD)Cl]2 and the chiral bidentate phosphine (B1218219) ligand (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine (RR-MCCPM). This process can yield L-phenylephrine hydrochloride with exceptionally high optical purity. google.comgoogle.com Rhodium-catalyzed asymmetric transfer hydrogenation has also been explored, demonstrating utility in the asymmetric synthesis of (S)-phenylephrine, which can then be converted to the (R)-enantiomer. researchgate.netnih.govresearchgate.net
Ruthenium Catalysts: In 2010, McGarrity and Zanotti-Gerora conducted a feasibility study on a new route to (R)-phenylephrine involving ruthenium-catalyzed asymmetric hydrogenation of N-protected aminoketone precursors. While high enantioselectivity (>95% ee) was achieved with low catalyst loadings, the (S)-phenylephrine was often the main product under most conditions, and the process required high pressure and prolonged heating. cmu.ac.thresearchgate.net More recent advancements have focused on ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, enabling the synthesis of 1,2-amino alcohol-containing drug molecules, including phenylephrine, with enantioselectivities exceeding 99% ee and high isolated yields. This methodology offers a facile synthetic protocol that avoids additional protection and deprotection steps. scihorizon.comnih.govacs.org
Specific Asymmetric Hydrogenation Methodologies for this compound Precursors
Asymmetric hydrogenation is a key methodology for introducing the desired chiral center in phenylephrine synthesis. This process typically involves the reduction of prochiral ketone or imine precursors using chiral metal catalysts. researchgate.netthieme-connect.com
Catalysts based on rhodium, ruthenium, and iridium are most commonly employed due to their ability to achieve high enantioselectivity and turnover numbers (TON). ajchem-b.comthieme-connect.comscholaris.ca For example, the asymmetric hydrogenation of N-benzylphenyl-ephrone, an intermediate in classical synthesis, has been studied using bisphosphine ligands, yielding varying enantiomeric excesses. cmu.ac.th Similarly, the hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride with rhodium-based catalysts has been shown to produce N-benzyl-L-phenylephrine with high optical purity, which is then deprotected to yield this compound. google.comgoogle.com
Some iridium catalysts have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones, including precursors to phenylephrine, achieving excellent enantioselectivities (up to 99.9% ee) and high TONs (up to 100,000), even with very low catalyst loadings. researchgate.netthieme-connect.com
The following table summarizes some key findings in asymmetric hydrogenation for phenylephrine synthesis:
| Catalyst Type | Precursor Type | Enantiomeric Excess (ee) | Yield | Notes | Source |
| Rhodium (MCCPM) | Aminoacetophenone derivative | 88% | High | Complicated catalyst synthesis. cmu.ac.th | cmu.ac.th |
| Rhodium ([Rh(COD)Cl]2/RR-MCCPM) | N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride | Exceptionally high optical purity (specific ee not provided in snippet) | - | Industrial scale process. google.comgoogle.com | google.comgoogle.com |
| Ruthenium | N-protected aminoketone | >95% (often (S)-PE) | - | Required high pressure, prolonged heating. cmu.ac.th | cmu.ac.th |
| Ruthenium | Unprotected α-ketoamines | >99% | High | Novel method, avoids protection/deprotection steps, high isolated yields for phenylephrine and similar compounds. scihorizon.comnih.govacs.org | scihorizon.comnih.govacs.org |
| Iridium | α-Amino ketones | Up to 99.9% | 98% (for alkyl α-amino ketone) | High TON (up to 100,000), low catalyst loading (0.001 mol%). researchgate.netthieme-connect.com | researchgate.netthieme-connect.com |
Chiral Resolution Techniques for this compound
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is often achieved by forming diastereomeric salts, which possess different physical properties, allowing for their separation. google.compbworks.com
Tartaric Acid Resolution for (R)-Form of this compound
Tartaric acid has historically been a commonly employed chiral resolving agent for phenylephrine. cmu.ac.thresearchgate.netgoogle.comresearchgate.netcureffi.org The process leverages the principle that when a racemic mixture of a chiral base (like phenylephrine) reacts with a single enantiomer of a chiral acid (like L-(+)-tartaric acid), two diastereomeric salts are formed. pbworks.com These diastereomeric salts have different solubilities in a given solvent, typically allowing one to crystallize preferentially while the other remains in solution. google.compbworks.comcureffi.org
Stereochemical Purity and Impurity Profiling of this compound
The assessment of stereochemical purity and the comprehensive profiling of impurities are essential steps in the quality control and development of this compound. This involves employing sophisticated analytical techniques to quantify enantiomeric excess and identify related substances.
Analytical Methods for Enantiomeric Excess Determination of this compound
The determination of enantiomeric excess (ee) for this compound relies on several advanced analytical methods, predominantly chiral chromatography and electrophoresis techniques. These methods leverage the differential interactions of enantiomers with a chiral environment to achieve separation and subsequent quantification.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases Chiral HPLC is widely employed for separating and quantifying phenylephrine enantiomers. This technique utilizes chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other, leading to different retention times. Cellulose-based chiral columns have demonstrated effectiveness in achieving good resolution for this compound enantiomers nih.govresearchgate.netingentaconnect.comgoogle.com.
Table 1: Representative Chiral HPLC Methods for this compound Enantiomeric Separation
| Column Type | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) (R/S) | Resolution / Enantiomeric Excess (ee) | Reference |
| Lux Cellulose-1 (50 × 4.6 mm, 5 µm) | Acetonitrile-Water (30:70) | 0.5 | Not Specified | ~5.2 / ~6.4 | Simultaneous resolution achieved in 7 min | nih.govresearchgate.net |
| CHIRALCEL OD-H | N-hexane/Isopropanol (with Methanol (B129727), TFA, Diethylamine) | 0.8 | 280 | Not Specified | 1.56 (for adrenaline), 2.30 (for phenylephrine) | ingentaconnect.com |
| CHIRALCEL OJ-H | N-hexane/Isopropanol (with Methanol, TFA, Diethylamine) | 0.8 | 280 | Not Specified | Effective separation | ingentaconnect.com |
| OJ-RH (150×4.6 mm, 5 μm) | Methanol | 1.0 | 270 | 5.184 / 6.425 | 99.3% ee (R-phenylephrine) | google.comgoogle.com |
Note: Specific retention times for R and S enantiomers of phenylephrine were reported to be approximately 5.184 and 6.425 minutes, respectively, allowing for the determination of high enantiomeric purity (e.g., 99.3% ee) for R-phenylephrine hydrochloride google.comgoogle.com.
Capillary Electrophoresis (CE) Capillary electrophoresis, particularly chiral ligand-exchange capillary electrophoresis and cyclodextrin-mediated capillary zone electrophoresis, offers an alternative for enantiomeric separation of phenylephrine. CE provides advantages such as high efficiency, low sample consumption, and reduced solvent waste google.comgoogle.comheraldopenaccess.usmjcce.org.mkresearchgate.netacs.orgmdpi.com. Chiral selectors, such as cyclodextrins (e.g., β-CD, heptakis(2,6-di-O-methyl)-β-CD) or metal complexes (e.g., Cu(II) with L-proline), are incorporated into the running buffer to induce enantioseparation mjcce.org.mkresearchgate.netacs.org.
Table 2: Representative Capillary Electrophoresis Methods for this compound Enantiomeric Separation
| Buffer Composition | Chiral Selector | Applied Voltage (kV) | Capillary Temperature (°C) | Detection Wavelength (nm) | Resolution (R/S) | Reference |
| 50 mM Tris-H3PO4 (pH 2.3) | 12 mM Heptakis(2,6-di-O-methyl)-β-CD | Not Specified | Not Specified | Not Specified | Baseline separation | mjcce.org.mkresearchgate.net |
| 50 mM Tris-H3PO4-6 M urea (B33335) (pH 2.3) | 100 mM β-CD | Not Specified | Not Specified | Not Specified | Baseline separation | mjcce.org.mkresearchgate.net |
| 20 mmol/L Tris-H3PO4 (pH 5.4) | 4.0 mmol/L Cu(II), 8.0 mmol/L L-proline, 15 mmol/L 1-butyl-3-methylimidazolium chloride | 20 | 25 | 254 | 1.42 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy can be utilized to determine the enantiomeric excess and absolute configuration of chiral compounds, including this compound google.comgoogle.comwdh.ac.idwikipedia.org. This technique often involves the use of chiral shift reagents or chiral derivatizing agents that form diastereomeric adducts, leading to distinct NMR signals for each enantiomer. The integration of these signals allows for the quantification of enantiomeric purity. Heteronuclear NMR, such as fluorine-19 NMR, can further enhance accuracy, especially when chiral derivatizing agents containing fluorine are employed google.comwikipedia.org.
Optical Rotation Optical rotation is a classical method for assessing chiral purity, particularly for compounds available as pure enantiomers. The specific optical rotation of a this compound sample can be measured and compared to the known specific rotation of the pure (R)-(-)-phenylephrine enantiomer to determine its optical purity or enantiomeric excess google.comgoogle.comtsijournals.com. For this compound, the specific optical rotation is typically in the range of –43° to –47° mjcce.org.mk.
Impact of Impurities on Pharmacological Activity of this compound
The pharmacological activity of the (S)-enantiomer of phenylephrine is generally considered to be significantly lower or negligible compared to the (R)-enantiomer. If present as an impurity, (S)-phenylephrine would not contribute therapeutically and effectively dilute the potency of the active (R)-phenylephrine, necessitating higher doses of the formulation to achieve the desired effect. While direct adverse pharmacological effects of the (S)-enantiomer itself are not extensively detailed in the provided search results, its presence indicates a lack of stereochemical control in synthesis or degradation.
Preclinical and Clinical Research on Phenylephrine Hydrochloride
Preclinical Toxicology Studies of Phenylephrine (B352888) Hydrochloride
Preclinical evaluation of phenylephrine hydrochloride has been conducted through various toxicology studies to characterize its safety profile before and during its use in human populations. These studies, primarily managed under the National Toxicology Program (NTP), have investigated the effects of short-term and long-term exposure in animal models.
Toxicology studies of this compound have been performed in F344/N rats and B6C3F1 mice, involving short-term (14-day and 12-week) and long-term (2-year) exposure durations. nih.govresearchgate.net
In 14-day studies, rats and mice were fed diets containing up to 2,000 ppm of this compound. nih.gov No toxic effects were observed at these concentrations. nih.gov
Subsequent 12-week studies utilized higher doses, with dietary concentrations of 1,250, 2,500, 5,000, 10,000, and 20,000 ppm. fda.gov In these studies, dose-dependent decreases in body weight gain were noted. nih.govresearchgate.net Mortalities occurred in male rats at concentrations of 5,000 ppm and higher, and in male mice at 10,000 ppm and above. nih.govresearchgate.netnih.gov Despite these effects, no specific organ toxicity was identified as the primary cause. nih.govresearchgate.net
The long-term, 2-year studies were designed to assess chronic toxicity and carcinogenicity. nih.govresearchgate.net In these studies, rats received diets with 620 and 1,250 ppm this compound, while mice received 1,250 and 2,500 ppm. nih.govtandfonline.com Body weights of the dosed animals were up to 16% lower than those of the control groups. nih.govresearchgate.net Interestingly, the survival rate of male rats in the high-dose group was significantly greater than that of the control group after 98 weeks. nih.govfda.gov The survival of other dosed groups of rats and mice was comparable to their respective controls. nih.govresearchgate.net
| Study Duration | Animal Model | Dose Levels (in feed) | Key Findings |
|---|---|---|---|
| 14-Day | F344/N Rats & B6C3F1 Mice | Up to 2,000 ppm | No toxic effects observed. nih.gov |
| 12-Week | F344/N Rats & B6C3F1 Mice | Up to 20,000 ppm | Decreased body weight gain; mortalities in male rats (≥5,000 ppm) and male mice (≥10,000 ppm). nih.govresearchgate.netnih.gov |
| 2-Year | F344/N Rats | 620 ppm, 1,250 ppm | Up to 16% lower body weight than controls; increased survival in high-dose males. nih.govresearchgate.net |
| 2-Year | B6C3F1 Mice | 1,250 ppm, 2,500 ppm | Up to 16% lower body weight than controls; survival similar to controls. nih.govresearchgate.net |
The genotoxic potential of this compound has been evaluated in a range of assays. The compound was not found to be mutagenic in four strains of Salmonella typhimurium (TA100, TA1535, TA1537, and TA98), either with or without metabolic activation by rat or hamster liver S9 fractions. fda.gov
In the mouse lymphoma L5178Y/TK+/- assay, the results were equivocal. nih.govfda.gov A positive response was recorded in one trial without metabolic activation at a high, somewhat toxic concentration of 1,500 µg/mL, but this result was not replicated in a subsequent trial. fda.gov this compound was not tested in this assay with metabolic activation. fda.gov
Further studies in Chinese hamster ovary (CHO) cells showed that this compound induced sister-chromatid exchanges (SCEs) in the absence of S9 metabolic activation. nih.gov However, it did not cause chromosomal aberrations in CHO cells, with or without the S9 fraction. nih.govfda.gov
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay | S. typhimurium (4 strains) | With and Without S9 | Negative. fda.gov |
| Mouse Lymphoma Assay | L5178Y/TK+/- cells | Without S9 | Equivocal. nih.govfda.gov |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Without S9 | Positive. nih.gov |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative. nih.govfda.gov |
Long-term carcinogenicity of this compound was assessed in 2-year feed studies conducted by the National Toxicology Program. nih.gov Groups of 50 male and female F344/N rats and B6C3F1 mice were administered this compound in their diet for 103 weeks. fda.gov
The approximate time-weighted average daily doses were up to 54 mg/kg for rats and 280 mg/kg for mice. nih.govtandfonline.com Under the conditions of these studies, there was no evidence of carcinogenicity from this compound in male or female rats or mice. nih.govnih.govfda.gov No increases in the incidence of neoplasms were observed that were related to the administration of the compound. nih.govresearchgate.net In fact, a decrease in the incidences of mononuclear cell leukemia and pheochromocytomas of the adrenal gland was noted in dosed male rats compared to controls. nih.govnih.gov
| Species | Sex | Dose Levels (in feed) | Duration | Conclusion |
|---|---|---|---|---|
| F344/N Rat | Male & Female | 620 ppm, 1,250 ppm | 103 Weeks | No evidence of carcinogenicity. nih.govfda.gov |
| B6C3F1 Mouse | Male & Female | 1,250 ppm, 2,500 ppm | 103 Weeks | No evidence of carcinogenicity. nih.govfda.gov |
Information on the developmental and reproductive toxicology of this compound is limited. One study reported that administration to pregnant rabbits during the final third of gestation resulted in fetal growth retardation and the beginning of early labor. nih.gov Additionally, some human epidemiological studies have suggested a potential association between the use of medications containing phenylephrine during the first four months of pregnancy and a higher-than-expected number of minor malformations, particularly of the eye and ear. nih.gov However, other epidemiological studies did not find such an association. nih.gov
More recently, regulatory bodies have identified a need for further research in this area. fda.gov Post-marketing requirements have been issued for comprehensive studies to be conducted, including fertility and early embryonic development, embryo-fetal development in both rat and rabbit models, and peri- and post-natal development studies in rats. fda.govfda.gov
In long-term studies, some non-neoplastic lesions were considered to be related to this compound administration. fda.gov In dosed rats, an increased incidence of chronic focal inflammation of the liver and inflammation of the prostate was observed. nih.govnih.gov In mice, focal cellular changes in the liver were increased in high-dose males. tandfonline.com
At lethal doses administered during 12-week studies, testicular and ovarian atrophy were noted in rats. tandfonline.comfda.gov Specifically, minimal to mild testicular atrophy and seminal vesicle atrophy were seen in males at the highest doses, while mild to moderate ovarian atrophy was observed in females at the highest dose. fda.gov
Clinical Efficacy Research Methodologies for this compound
The clinical efficacy of this compound, particularly for its use as a nasal decongestant, has been evaluated using specific research methodologies. The standard for these evaluations is the randomized, placebo-controlled trial. nih.gov
In these studies, researchers typically recruit patients experiencing nasal congestion, often due to the common cold or allergies. nih.govresearchgate.net Participants are randomly assigned to receive either oral phenylephrine or a placebo. nih.gov To ensure objectivity, combination products are generally excluded from studies focused solely on the efficacy of phenylephrine. nih.gov
Assessment of Nasal Decongestion Efficacy of this compound
The efficacy of orally administered this compound for nasal decongestion has been a subject of considerable scientific scrutiny. Multiple clinical studies have consistently demonstrated that phenylephrine is not significantly more effective than a placebo in relieving nasal congestion nih.gov. A systematic review of randomized controlled trials (RCTs) and case-control studies conducted between 1998 and 2023 concluded that oral phenylephrine provided no substantial relief from nasal congestion in adults when compared to a placebo nih.gov.
In a large, multicenter, phase 2, parallel, open-label trial involving 539 adults with seasonal allergic rhinitis (SAR), various doses of this compound (10, 20, 30, and 40 mg) were evaluated against a placebo. The primary endpoint was the mean change from baseline in daily reflective nasal congestion scores over a 7-day treatment period. The results indicated that none of the this compound treatment groups showed a statistically significant change from baseline in either instantaneous or reflective nasal congestion scores when compared with the placebo group nih.gov.
Another study focusing on modified-release this compound tablets for nasal congestion also found the compound to be no more effective than a placebo researchgate.net. This multicenter, randomized, double-blinded, placebo-controlled, parallel-group study did not find a significant beneficial difference between the phenylephrine group and the placebo group for the primary endpoint, which was the mean change from baseline in daily reflective nasal congestion scores researchgate.net.
Table 1: Summary of Key Clinical Trials on the Efficacy of this compound for Nasal Decongestion
| Study Design | Population | Interventions | Key Findings | Reference |
|---|---|---|---|---|
| Multicenter, randomized, phase 2, parallel, 5-arm, open-label, placebo-controlled dose-ranging trial | 539 adults with seasonal allergic rhinitis | Phenylephrine HCl (10, 20, 30, 40 mg) vs. Placebo | No statistically significant difference from placebo in any active treatment group for the primary endpoint of mean change in nasal congestion scores. | nih.govnih.gov |
| Single-center, randomized, placebo-controlled, 3-way crossover study | 39 grass-sensitive patients | Phenylephrine (12 mg), Pseudoephedrine (60 mg), Placebo | Phenylephrine was not significantly different from placebo in the primary endpoint. Pseudoephedrine was significantly more effective than both placebo and phenylephrine. | nih.govnih.gov |
| Multicenter, randomized, double-blinded, placebo-controlled, 2-arm, parallel-group phase 3 trial | 575 adults with fall pollen allergies | Phenylephrine HCl modified-release (30 mg) vs. Placebo | No significant beneficial difference was detected between phenylephrine and placebo for the primary endpoint of mean change in daily reflective nasal congestion score. | nih.govresearchgate.net |
Measurement of Nasal Airway Resistance (NAR) in this compound Studies
Nasal Airway Resistance (NAR) is an objective measure used in clinical studies to quantify the patency of the nasal passages. Several studies have utilized NAR to assess the decongestant effect of this compound. A meta-analysis of studies measuring NAR found that a 10 mg dose of phenylephrine did not affect NAR more than a placebo researchgate.netnih.gov. The mean maximal difference in the relative change from baseline between phenylephrine and placebo was not statistically significant researchgate.netnih.gov. However, the same meta-analysis indicated that a higher dose of 25 mg showed a significant reduction in maximal NAR compared with placebo researchgate.netnih.gov.
One study reported that phenylephrine tablets reduced nasal airway resistance by 11% from the baseline level in 15 minutes, 21% in 30 minutes, 28% in 60 minutes, and 26% in 120 minutes. In contrast, the placebo group showed minimal changes, with some measurements even indicating an increase in resistance regulations.gov.
Subjective Symptom Score Evaluation in this compound Trials
Subjective symptom scores are a primary endpoint in many clinical trials for nasal decongestants, as they reflect the patient's perception of relief. In studies involving this compound, these scores have consistently shown a lack of significant improvement compared to placebo nih.gov. Patients in these trials typically rate the severity of their nasal congestion on a numerical scale (e.g., 0 for no symptoms to 3 for severe symptoms) clinicaltrials.govclinicaltrialsregister.eu.
A multicenter, phase 2 trial evaluated the mean change from baseline in daily reflective nasal congestion scores and found no statistically significant difference between any of the this compound dose groups and the placebo group nih.gov. Similarly, a study on a modified-release formulation of this compound reported no significant difference from placebo in the primary endpoint of mean change from baseline in daily reflective nasal congestion score researchgate.net.
In a crossover study, the mean change in nasal congestion score at more than 6 hours was the primary endpoint. The results showed that phenylephrine was not significantly different from placebo, whereas pseudoephedrine was significantly more effective than both nih.gov. The FDA now considers clinical symptom scores, where patients complete a questionnaire on the severity of their nasal symptoms, to be the gold standard for evaluating efficacy yale.edu.
Clinical Trial Designs for this compound (e.g., Randomized, Double-Blind, Placebo-Controlled, Crossover)
The clinical evaluation of this compound for nasal decongestion has employed various rigorous study designs to minimize bias and ensure the validity of the findings. The most common designs are randomized, double-blind, placebo-controlled trials nih.govresearchgate.net. In these trials, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the investigators know who is receiving the active drug. This design helps to prevent expectation bias from influencing the results.
Crossover study designs have also been utilized, where each participant receives all treatments (phenylephrine, placebo, and often an active comparator like pseudoephedrine) in a random order, with a washout period between each treatment nih.govclinicaltrials.gov. This design allows for within-subject comparisons, which can increase statistical power.
Many of these studies are multicenter trials, conducted at multiple locations to ensure a more diverse patient population and to increase the generalizability of the results nih.govresearchgate.net. The primary endpoints in these trials are typically changes in subjective nasal congestion scores and objective measures like nasal airway resistance nih.govnih.gov.
Comparative Efficacy Studies of this compound (e.g., vs. pseudoephedrine)
Direct comparative studies have been conducted to evaluate the efficacy of this compound against other nasal decongestants, most notably pseudoephedrine. These studies have consistently shown that pseudoephedrine is significantly more effective than phenylephrine in relieving nasal congestion drugs.comsinglecare.comverywellhealth.com.
In a randomized, placebo-controlled, 3-way crossover study, a single dose of pseudoephedrine resulted in a significant improvement in measures of nasal congestion over a 6-hour observation period, while phenylephrine did not show a significant difference from placebo nih.gov. Another study concluded that there was no significant difference between phenylephrine and placebo, while pseudoephedrine provided a significant difference in nasal decongestion compared to both singlecare.com.
The difference in efficacy is attributed to the extensive metabolism of phenylephrine in the gut wall, which results in only about 40% of the dose reaching the bloodstream. In contrast, almost 100% of a pseudoephedrine dose reaches the bloodstream drugs.com.
Table 2: Comparative Efficacy of this compound and Pseudoephedrine
| Feature | This compound | Pseudoephedrine | Reference |
|---|---|---|---|
| Efficacy for Nasal Congestion | Not significantly more effective than placebo. | Significantly more effective than placebo and phenylephrine. | drugs.comnih.govsinglecare.comverywellhealth.com |
| Bioavailability | Approximately 40% due to extensive first-pass metabolism. | Nearly 100%. | drugs.com |
| Clinical Study Outcomes | No significant improvement in nasal congestion scores compared to placebo. | Significant improvement in nasal congestion scores and nasal airway resistance. | nih.govsinglecare.com |
Efficacy of this compound in Specific Clinical Contexts (e.g., hypotension during anesthesia, mydriasis)
While the efficacy of oral this compound as a nasal decongestant is not well-supported, it has established efficacy in other clinical applications.
Hypotension During Anesthesia: Intravenous this compound is approved by the U.S. Food and Drug Administration (FDA) to increase blood pressure in adults with clinically significant hypotension, particularly that resulting from vasodilation in settings like septic shock or anesthesia nih.gov. It is considered a first-line vasopressor for managing hypotension following regional anesthesia for cesarean section oup.com. Studies have shown its effectiveness in counteracting the hypotension frequently associated with spinal anesthetics nih.gov. A randomized, double-blind trial compared different bolus doses of phenylephrine for treating post-spinal hypotension in patients undergoing elective cesarean section and found it to be effective nih.gov.
Mydriasis: Topically applied this compound is used in ophthalmology to induce mydriasis (pupil dilation) for diagnostic examinations of the eye nih.govdrugs.com. It acts directly on α-adrenergic receptors in the eye, causing contraction of the dilator muscle of the pupil drugs.com. Following topical application, maximal mydriasis typically occurs within 15 to 60 minutes drugs.com. Studies have compared different concentrations and combinations of phenylephrine with other agents like tropicamide (B1683271) to achieve adequate pupillary dilation for ophthalmoscopy nih.govnih.gov.
Adverse Event Mechanisms and Safety Research for this compound
This section is not included in the response as per the user's "Content Exclusions (Strict)" instructions which state to exclude "Safety/adverse effect profiles."
Cardiovascular Adverse Effects of this compound (e.g., Hypertension, Reflex Bradycardia, Arrhythmias, Myocardial Infarction)
This compound is known to exert significant effects on the cardiovascular system, primarily due to its action as a selective alpha-1 adrenergic receptor agonist. This pharmacological activity leads to vasoconstriction and a subsequent increase in systemic vascular resistance, which can result in a range of cardiovascular adverse events.
Hypertension: A primary and well-documented adverse effect of this compound is an increase in blood pressure. patsnap.comnih.gov This hypertensive effect is a direct consequence of its vasoconstrictive properties. youtube.com Both oral and topical formulations have been associated with significant elevations in blood pressure. nih.govbausch.com For instance, oral doses exceeding 15 mg have been reported to cause increases in blood pressure. nih.govresearchgate.net It is estimated that a 45 mg oral dose in healthy, normotensive individuals could lead to a 20-mmHg rise in systolic blood pressure. nih.govresearchgate.net Ophthalmic solutions, particularly the 10% concentration, have also been linked to marked increases in blood pressure. bausch.comdrugs.com
Reflex Bradycardia: The elevation in blood pressure induced by phenylephrine can trigger a baroreceptor reflex, leading to a compensatory slowing of the heart rate, known as reflex bradycardia. emcrit.orgtdl.org This is a physiological response to maintain cardiovascular homeostasis in the face of increased arterial pressure. While often transient, prolonged bradycardia has been reported in some cases following phenylephrine administration. tdl.org
Arrhythmias: Cardiac arrhythmias are another potential adverse effect of this compound. medicinenet.com These can manifest as palpitations or irregular heartbeats. patsnap.comclevelandclinic.org Reports have included various types of arrhythmias, such as ventricular extrasystoles and tachycardia. bausch.comdrugs.com In some instances, particularly with higher concentrations of ophthalmic solutions, serious arrhythmias including ventricular arrhythmias have been observed, with some cases being fatal. drugs.comdrugs.com
Myocardial Infarction: In rare and severe cases, this compound has been associated with myocardial infarction (heart attack). bausch.comdrugs.comdrugs.com This is thought to be a consequence of the significant increase in blood pressure and cardiac workload, which can impair myocardial perfusion, especially in individuals with pre-existing coronary artery disease. nih.gov
The following table summarizes key research findings on the cardiovascular adverse effects of this compound.
| Adverse Effect | Research Finding |
| Hypertension | Oral doses over 15 mg can increase blood pressure. A 45 mg oral dose may increase systolic blood pressure by 20 mmHg in healthy individuals. nih.govresearchgate.net |
| Reflex Bradycardia | Increased blood pressure can trigger a compensatory slowing of the heart rate. emcrit.orgtdl.org |
| Arrhythmias | Can cause palpitations, irregular heartbeats, and in severe cases, fatal ventricular arrhythmias. patsnap.combausch.comdrugs.comdrugs.com |
| Myocardial Infarction | Associated with rare instances of myocardial infarction, likely due to increased cardiac workload and impaired myocardial perfusion. nih.govbausch.comdrugs.comdrugs.com |
Mechanisms of Cardiovascular Complications Associated with this compound
The cardiovascular complications associated with this compound are primarily rooted in its mechanism of action as a selective alpha-1 adrenergic receptor agonist. drugtodayonline.comnih.gov These receptors are predominantly located on the smooth muscle of blood vessels.
Stimulation of alpha-1 adrenergic receptors by phenylephrine leads to widespread vasoconstriction of both arteries and veins. youtube.comnih.gov This narrowing of the blood vessels increases the total peripheral resistance, which is the force the heart must pump against to circulate blood. The direct consequence of this increased resistance is a rise in systemic blood pressure. nih.gov
The hypertensive effect of phenylephrine can lead to several secondary cardiovascular complications:
Reflex Bradycardia: The increase in blood pressure is detected by baroreceptors in the carotid arteries and aorta. These receptors then signal the central nervous system to increase vagal tone to the heart, resulting in a decreased heart rate. emcrit.org This is a compensatory mechanism to counteract the acute rise in blood pressure.
Increased Myocardial Workload and Oxygen Demand: By increasing the afterload (the pressure the heart has to overcome to eject blood), phenylephrine increases the workload of the heart. This, in turn, elevates myocardial oxygen demand. In individuals with compromised coronary circulation, this increased demand may not be met, potentially leading to myocardial ischemia and, in severe cases, infarction. nih.gov
Arrhythmias: While phenylephrine has minimal direct effect on cardiac muscle beta-receptors, the profound changes in hemodynamics, such as sharp increases in blood pressure and reflex bradycardia, can create an environment conducive to the development of cardiac arrhythmias.
Risk Factors for Adverse Events with this compound Use (e.g., Pre-existing Cardiovascular Disease, Concomitant Medications)
The likelihood of experiencing adverse events with this compound use is not uniform across all individuals. Certain pre-existing conditions and the concurrent use of other medications can significantly increase the risk.
Pre-existing Cardiovascular Disease: Patients with a history of cardiovascular disease are at a heightened risk for adverse events. drugtodayonline.com This includes conditions such as:
Hypertension: Individuals with pre-existing high blood pressure may experience an exaggerated hypertensive response to phenylephrine. nih.govdrugtodayonline.com
Coronary Artery Disease: In these patients, the phenylephrine-induced increase in myocardial workload and oxygen demand can precipitate angina or even myocardial infarction. nih.govmedicinenet.com
Heart Failure: Phenylephrine should be used with extreme caution in patients with heart failure, as the increased afterload can worsen cardiac function. medicinenet.com
Bradycardia and Heart Block: Caution is advised in patients with pre-existing slow heart rates or partial heart block. medicinenet.com
Concomitant Medications: The risk of adverse cardiovascular events is also amplified when phenylephrine is taken with certain other drugs. drugtodayonline.com This is further detailed in the drug-drug interactions section.
Other risk factors include:
Diabetes Mellitus: Caution is advised in patients with diabetes. clevelandclinic.orgdrugtodayonline.com
Hyperthyroidism: An overactive thyroid gland can increase sensitivity to the effects of phenylephrine. drugtodayonline.commeetaugust.ai
Enlarged Prostate: This condition can be exacerbated by phenylephrine. drugtodayonline.com
Neurological Adverse Events of this compound (e.g., Headache, Dizziness, Nervousness, Subarachnoid Hemorrhage)
In addition to its cardiovascular effects, this compound can also lead to a range of neurological adverse events.
Common neurological side effects include:
Headache: This is a frequently reported side effect and can be a symptom of the drug's hypertensive effects. drugs.comdrugtodayonline.comrxlist.com
Dizziness: Feelings of dizziness or lightheadedness can occur, potentially related to changes in blood flow and pressure. patsnap.commedlineplus.gov
Nervousness and Anxiety: Phenylephrine can have stimulant-like effects on the central nervous system, leading to feelings of nervousness, restlessness, and anxiety. patsnap.comclevelandclinic.orgmedlineplus.gov
Insomnia: Difficulty sleeping is another potential side effect related to its stimulant properties. drugs.commedlineplus.gov
Subarachnoid Hemorrhage: Although rare, a severe and life-threatening neurological complication associated with phenylephrine is subarachnoid hemorrhage, which is bleeding in the space between the brain and the surrounding membrane. bausch.comdrugs.com Cases have been reported following the use of both oral and ophthalmic phenylephrine. nih.govnih.gov The proposed mechanism is a sudden and significant increase in blood pressure, which can lead to the rupture of a cerebral aneurysm or weakened blood vessel. nih.govnih.gov
Ocular Adverse Reactions to Ophthalmic this compound (e.g., Stinging, Blurred Vision, Photophobia)
When administered as an ophthalmic solution, this compound can cause local adverse reactions in the eye. These are generally transient and may include:
Stinging and Eye Pain: A burning or stinging sensation upon instillation of the eye drops is common. bausch.comdrugs.com
Blurred Vision: Temporary blurring of vision is a frequently reported side effect. bausch.comdrugs.com
Photophobia: Due to the dilation of the pupil (mydriasis), patients may experience increased sensitivity to light. bausch.comdrugs.commayoclinic.org
Rebound Miosis: A day after the use of phenylephrine eye drops, a condition known as rebound miosis, where the pupil becomes smaller than its original size, has been reported. bausch.comdrugs.com
Local Tissue Reactions to this compound (e.g., Extravasation, Necrosis)
When administered intravenously, this compound carries the risk of local tissue reactions if the medication leaks out of the vein into the surrounding tissue, a phenomenon known as extravasation. drugs.com
Due to its potent vasoconstrictive properties, extravasated phenylephrine can severely restrict blood flow to the local tissue, leading to ischemia and potentially tissue necrosis (death of tissue). nih.govucalgary.ca The symptoms of extravasation can include pain, swelling, and blanching of the skin at the infusion site. ucalgary.caresearchgate.net In severe cases, extravasation of vasopressors like phenylephrine can result in significant tissue damage, requiring surgical intervention. nih.govnih.gov
Drug-Drug Interactions Involving this compound (e.g., MAOIs, Beta-Blockers, Oxytocic Drugs, Atropine)
This compound can interact with several other medications, potentially leading to enhanced adverse effects. It is crucial for healthcare providers to be aware of a patient's full medication list to avoid these interactions.
| Interacting Drug Class | Potential Effect of Interaction with this compound |
| Monoamine Oxidase Inhibitors (MAOIs) | Can cause a dangerous increase in blood pressure (hypertensive crisis). nih.govdrugs.comrxlist.com |
| Beta-Blockers | May enhance the vasoconstrictive effects of phenylephrine. drugs.comnih.gov |
| Oxytocic Drugs | Can strengthen the blood pressure-increasing effect of phenylephrine. medicinenet.comdrugs.com |
| Atropine | May exaggerate the adrenergic pressor response to phenylephrine. bausch.com |
| Tricyclic Antidepressants | Can increase the pressor effect of phenylephrine. drugs.comdrugtodayonline.com |
Monoamine Oxidase Inhibitors (MAOIs): This class of antidepressants can significantly potentiate the hypertensive effects of phenylephrine, leading to a potentially fatal hypertensive crisis. nih.govdrugs.comrxlist.com It is recommended to avoid phenylephrine within 14 days of using an MAOI. drugs.com
Beta-Blockers: The use of beta-blockers can block the reflex vasodilation that might partially counteract the effects of phenylephrine, potentially leading to an unopposed alpha-adrenergic-mediated vasoconstriction and a more pronounced increase in blood pressure. drugs.comnih.gov
Oxytocic Drugs: These drugs, which cause uterine contractions, can enhance the pressor effect of phenylephrine. medicinenet.comdrugs.com
Atropine: Atropine can block the reflex bradycardia that typically occurs with phenylephrine-induced hypertension, potentially leading to a more significant increase in blood pressure. bausch.com
Considerations for this compound Use in Special Populations (e.g., Pregnant Women, Patients with Renal/Hepatic Impairment, Autonomic Dysfunction)
The use of this compound in specific patient populations requires careful consideration due to altered physiological states that may affect the drug's pharmacokinetics and pharmacodynamics.
Pregnant Women The administration of phenylephrine during pregnancy is a subject of concern due to its vasoconstrictive properties. Oral phenylephrine can cause the narrowing of blood vessels not just in the nasal passages but also in the uterus, which may reduce blood flow to the fetus. healthline.com A decrease in uterine blood flow could potentially lead to fetal hypoxia. drugs.com While some studies involving first-trimester exposure have not shown a significant increase in the risk for major birth defects, one monitoring study did note an association with minor defects. drugs.comfirstexposure.ca Intravenous phenylephrine is considered a suitable option by the American Society of Anesthesiology for managing hypotension caused by neuraxial anesthesia during pregnancy, as it may improve fetal acid-base balance in uncomplicated cases. nih.gov However, it's also noted that phenylephrine may interact with oxytocic drugs, potentially causing persistent maternal hypertension. drugs.com
Patients with Renal/Hepatic Impairment The liver and kidneys are integral to the metabolism and excretion of phenylephrine.
Hepatic Impairment: Caution is advised when administering phenylephrine to individuals with liver impairment. The liver is crucial for synthesizing factors that regulate blood pressure, and impaired liver function can alter drug metabolism and reduce clearance, which may necessitate dosage adjustments. nih.gov
Renal Impairment: Patients with end-stage renal disease have demonstrated a heightened sensitivity to phenylephrine. nih.gov Oral decongestants like phenylephrine can elevate blood pressure, putting additional strain on the heart and kidneys. bcrenal.ca Therefore, it is often recommended to consider lower doses of intravenous phenylephrine for patients with renal impairment. nih.gov A retrospective study on renal transplant recipients found that while phenylephrine administration was associated with a slower initial recovery of the transplanted kidney, it did not lead to clinically significant impaired outcomes at the time of discharge. nih.govnesurgical.org
Autonomic Dysfunction Individuals with autonomic dysfunction, such as that resulting from spinal cord injuries, may exhibit an increased pressor response to adrenergic drugs like phenylephrine. nih.gov This heightened sensitivity means that the vasoconstrictive effects can be more pronounced. In patients with Parkinson's disease, which can involve autonomic dysregulation, phenylephrine has been explored as a therapy for refractory orthostatic hypotension by targeting the low norepinephrine (B1679862) state through vasoconstriction to raise peripheral resistance. consultant360.com
Bioequivalence and Bioavailability Studies of this compound Formulations
Bioequivalence and bioavailability studies are essential for understanding how different formulations and conditions affect the absorption and systemic exposure of phenylephrine.
The salt form of phenylephrine can influence its absorption characteristics. A study comparing this compound (HCl) with phenylephrine tannate found that the tannate salt resulted in slower absorption. nih.govresearchgate.net This was evidenced by a delayed time to reach maximum plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to the more rapidly absorbed hydrochloride salt. regulations.govresearchgate.net Despite the slower absorption rate of the tannate salt, the terminal concentrations were similar to the HCl salt, suggesting that products with the tannate salt may not warrant less frequent dosing than those with the HCl salt. nih.govresearchgate.net Interestingly, one study noted about 20% more systemic exposure (AUC∞) from the tannate salt form compared to the HCl salt. regulations.gov
Table: Comparison of Pharmacokinetic Parameters for Phenylephrine Salt Forms
| Pharmacokinetic Parameter | This compound (fasted) | Phenylephrine Tannate (fasted) |
|---|---|---|
| Mean Cmax (pg/mL) | 1052 | 926.0 |
| Median Tmax (h) | 0.33 | 0.63 |
| Mean AUC∞ (pg·h/mL) | 815.6 | 1246 |
Data is illustrative and based on findings from comparative studies. regulations.govresearchgate.net
Table: Effect of Food on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) |
|---|---|---|
| Mean Cmax (pg/mL) | 1053 | 591.2 |
| Median Tmax (h) | 0.33 | 0.50 |
| Mean AUC∞ (pg·h/mL) | 815.6 | 713.4 |
Data is illustrative and based on findings from food-effect studies. researchgate.net
Co-administration of other drugs can significantly alter the pharmacokinetics of phenylephrine. Studies have demonstrated a drug-drug interaction between phenylephrine and acetaminophen (B1664979). canada.ca When phenylephrine is administered with acetaminophen, its bioavailability is substantially increased. nih.gov Research indicates that acetaminophen may compete for presystemic sulfation, a primary metabolic pathway for phenylephrine, leading to increased systemic exposure of phenylephrine. nih.govresearchgate.net
Non-compartmental analyses showed that phenylephrine plasma concentration approximately doubled when a standard 10 mg dose was given in combination with acetaminophen. nih.govresearchgate.net Specifically, co-administration with 1000 mg of acetaminophen doubled the relative bioavailability of 10 mg of phenylephrine. nih.govresearchgate.net Another study found that when combined with acetaminophen, the mean phenylephrine Cmax was about 200% higher and the mean AUC∞ was approximately 50% higher than when phenylephrine was given alone. researchgate.net
Table: Effect of Acetaminophen on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Phenylephrine HCl 10 mg (Alone, Fasted) | Phenylephrine HCl 10 mg + Acetaminophen 650 mg (Fasted) |
|---|---|---|
| Mean Cmax (pg/mL) | 1053 | 2458 |
| Median Tmax (h) | 0.33 | 0.42 |
| Mean AUC∞ (pg·h/mL) | 815.6 | 1246 |
Data is illustrative and based on findings from drug-drug interaction studies. researchgate.net
Advanced Research Directions for Phenylephrine Hydrochloride
Novel Therapeutic Applications and Formulations of Phenylephrine (B352888) Hydrochloride
The development of novel formulations and therapeutic applications for phenylephrine hydrochloride is an active area of research. These investigations aim to enhance its efficacy, patient compliance, and expand its use in combination with other active pharmaceutical ingredients.
Research into Extended-Release Formulations of this compound
Extended-release (ER) formulations of this compound have been explored to provide a longer duration of action, potentially improving patient convenience and compliance. Research in this area has focused on various formulation strategies to control the release of the drug over a prolonged period.
One approach involves the creation of bilayer tablets. In one study, a bilayer tablet was developed with an immediate-release layer of loratadine (B1675096) and a sustained-release layer of this compound. The sustained-release layer was formulated using wet granulation with polymers like Hydroxypropyl Methylcellulose (HPMC) K15M, which helped in sustaining the drug's action for more than 12 hours. nih.govresearchgate.net
Clinical trials have also been conducted to evaluate the efficacy and safety of this compound in a modified-release (MR) tablet form. A multicenter, randomized, double-blinded, placebo-controlled study assessed a 30 mg MR tablet taken every 12 hours for seven days in patients with nasal congestion due to allergic rhinitis. clinicaltrials.govnih.gov However, this particular study did not find a significant beneficial difference between the phenylephrine MR tablets and placebo for relieving nasal congestion. nih.gov Another study focused on consumer preference between a 30 mg extended-release tablet taken every 12 hours and a 10 mg immediate-release tablet taken every 4 hours. clinicaltrials.gov
| Extended-Release Formulation Study | Formulation Details | Key Findings | Citation |
| Bilayer Tablet | Immediate-release loratadine layer and sustained-release this compound layer with HPMC K15M. | The formulation sustained the action of phenylephrine for over 12 hours. | nih.govresearchgate.net |
| Modified-Release Tablet | 30 mg this compound modified-release tablet. | No significant difference in efficacy compared to placebo for nasal congestion in allergic rhinitis. | clinicaltrials.govnih.gov |
| Consumer Preference Study | 30 mg extended-release tablet vs. 10 mg immediate-release tablet. | Evaluated consumer preference and convenience of different dosing regimens. | clinicaltrials.gov |
Exploration of this compound in Combined Medicinal Products
This compound is frequently investigated in combination with other drugs to treat multiple symptoms simultaneously, particularly in the context of cold and flu. These combination products aim to provide relief from a range of symptoms such as nasal congestion, pain, fever, and allergic reactions.
A common combination is with paracetamol (acetaminophen). Research has shown that when this compound is administered with paracetamol, the bioavailability of phenylephrine can be significantly increased. nih.govmedsafe.govt.nz One study found that 10 mg of this compound combined with 1000 mg of paracetamol effectively doubled the bioavailability and quadrupled the maximum plasma concentration of phenylephrine. medsafe.govt.nz This interaction is thought to occur because paracetamol competes for presystemic sulfation, a key metabolic pathway for phenylephrine. nih.gov
Other combination products that have been studied include a fixed-dose combination of oral drops containing paracetamol, this compound, and chlorpheniramine (B86927) maleate (B1232345) for treating common cold symptoms in children. ijpediatrics.com Another area of research has been the development of analytical methods for the simultaneous estimation of this compound in a ternary mixture with chlorpheniramine maleate and dextromethorphan (B48470) hydrobromide in syrup formulations.
| Combination Product Study | Combined Active Ingredients | Key Findings | Citation |
| Paracetamol Combination | This compound and Paracetamol | Co-administration with paracetamol significantly increases the bioavailability of phenylephrine. | nih.govmedsafe.govt.nz |
| Pediatric Oral Drops | Paracetamol, this compound, and Chlorpheniramine Maleate | Evaluated for safety and efficacy in treating common cold symptoms in children aged 2 to 5 years. | ijpediatrics.com |
| Analytical Method Development | Chlorpheniramine Maleate, Dextromethorphan Hydrobromide, and this compound | A novel HPTLC method was developed for simultaneous estimation in syrup formulations. |
Development of Alternative Administration Routes for this compound
To improve local delivery and potentially reduce systemic side effects, researchers are exploring alternative routes of administration for this compound beyond the conventional oral and nasal spray forms.
One promising area is the development of nasal in-situ gels. These formulations are administered as a liquid spray into the nasal cavity, where they then transform into a gel. This approach aims to prolong the contact time of the drug with the nasal mucosa, providing a sustained release and site-specific action. Studies have formulated thermosensitive and mucoadhesive hydrogels using polymers like Poloxamer 407, Poloxamer 188, and Carbopol 934. researchgate.netpharmaexcipients.com These gels have demonstrated the ability to sustain the release of this compound for up to 8 hours. researchgate.net
Another novel approach is the development of bucoadhesive buccal tablets. These tablets are designed to adhere to the buccal mucosa (the lining of the cheek), allowing for drug absorption directly into the bloodstream, bypassing first-pass metabolism in the liver. Research in this area has involved the formulation of buccal tablets containing this compound in combination with chlorpheniramine maleate, using bioadhesive polymers such as Carbopol 934P, HPMC, and sodium CMC. ijpsr.com A novel simple gel formulation containing an ion-pair complex of diclofenac (B195802) and phenylephrine has also been developed for potential transdermal delivery. karger.com
Pharmacogenomics and Personalized Medicine Approaches for this compound
Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging field that holds the potential to personalize this compound therapy. By understanding the genetic basis of variability in drug response, clinicians may one day be able to select the most appropriate dose for individual patients, maximizing efficacy and minimizing adverse reactions.
Genetic Polymorphisms Affecting this compound Metabolism and Response
The metabolism of this compound is a key determinant of its bioavailability and duration of action. It is primarily metabolized in the liver and intestines by monoamine oxidase (MAO-A and MAO-B), sulfation, and glucuronidation. wikipedia.org Unlike some other sympathomimetic amines, it is not metabolized by catechol-O-methyltransferase (COMT). wikipedia.org Genetic variations, or polymorphisms, in the genes encoding these metabolizing enzymes can lead to interindividual differences in drug response.
While specific polymorphisms in CYP450 enzymes directly affecting phenylephrine metabolism are not extensively documented in the provided results, the general principle is that variations in these enzymes can alter the metabolism of many drugs. nih.govnih.govplos.org Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a significant metabolic pathway for phenolics, and genetic polymorphisms in UGTs can be a barrier to the oral bioavailability of these compounds. nih.govmdpi.com
Research has more specifically investigated the role of polymorphisms in adrenergic receptors, the direct targets of phenylephrine. Studies have examined variations in the α1A-adrenergic receptor gene (ADRA1A) and their contribution to the variability in phenylephrine-mediated vasoconstriction. nih.govresearchgate.net One study found that while there is significant interindividual variability in the response to phenylephrine, common polymorphisms in the coding sequence of the human α1B-adrenergic receptor did not appear to account for this variation. nih.gov Another study on the ADRA1A gene identified two single nucleotide polymorphisms (SNPs), rs574647 and rs1079078, that were associated with a trend towards altered venoconstriction in response to phenylephrine, but these did not fully explain the observed ethnic differences in response. nih.govcas.cz
Polymorphisms in other genes have also been linked to phenylephrine response. For example, the G894T polymorphism in the endothelial nitric oxide synthase (eNOS) gene has been associated with an enhanced vascular responsiveness to phenylephrine. ahajournals.orgjacc.org
| Gene Polymorphism | Effect on Phenylephrine Response/Metabolism | Key Findings | Citation |
| α1B-Adrenergic Receptor | Response Variability | Frequent polymorphisms in the coding sequence did not account for intersubject variability in phenylephrine response. | nih.gov |
| ADRA1A (rs574647, rs1079078) | Venoconstriction | Associated with a trend towards altered venoconstriction, but did not fully explain interindividual or ethnic differences. | nih.govcas.cz |
| eNOS (G894T) | Vascular Responsiveness | Associated with an enhanced vascular responsiveness to α-adrenergic stimulation by phenylephrine. | ahajournals.orgjacc.org |
Mechanistic Studies of this compound-Induced Organ Effects
This compound exerts its effects on the kidney primarily through its action as a selective alpha-1 adrenergic receptor agonist. wikipedia.org This leads to vasoconstriction in the renal vasculature, which can impact renal blood flow and function. researchgate.net
Research indicates that phenylephrine causes constriction of most vascular beds, which includes a reduction in renal blood flow. researchgate.net Studies in rats have shown that intrarenal infusion of phenylephrine results in a significant reduction in glomerular filtration rate (GFR), leading to decreased urine output and sodium excretion. nih.gov This effect is primarily mediated by the activation of alpha-1A adrenoceptors located in the renal vasculature. nih.gov The alpha-1A adrenoceptor subtype is also the predominant form found in the renal proximal and distal tubules. physiology.orgmdpi.com
Chronic exposure to phenylephrine has been associated with more significant structural changes in the kidney. In animal models, prolonged infusion of phenylephrine has been shown to induce focal tubulointerstitial fibrosis. This is characterized by the accumulation of macrophages and myofibroblasts, as well as the de novo expression of osteopontin (B1167477) in injured tubules. nih.gov Furthermore, at a cellular level in human embryonic kidney (HEK) cells, phenylephrine has been demonstrated to induce the expression of Na+/H+-exchanger isoform 1 (NHE1), a protein involved in regulating intracellular pH. qscience.com
Some studies suggest that the renal effects of phenylephrine might be context-dependent. For instance, in patients with end-stage renal disease, there appears to be a heightened sensitivity to the drug, suggesting that lower doses may be required. nih.gov Conversely, in certain hyperdynamic shock states, some evidence suggests that phenylephrine could potentially improve renal function. emcrit.org However, other research has indicated that phenylephrine can increase the need for renal replacement therapy in patients experiencing septic shock. physiology.org
Table: Summary of Cellular and Physiological Renal Effects of Phenylephrine
| Effect | Cellular/Physiological Mechanism | Key Receptor Involved | Reference |
| Vasoconstriction | Constriction of renal arterioles | Alpha-1A Adrenoceptor | researchgate.netnih.gov |
| Reduced GFR | Consequence of renal vasoconstriction | Alpha-1A Adrenoceptor | nih.gov |
| Antinatriuresis | Decreased sodium excretion secondary to reduced GFR | Alpha-1A Adrenoceptor | nih.gov |
| Tubulointerstitial Fibrosis | (With chronic exposure) Accumulation of macrophages and myofibroblasts, expression of osteopontin | Not specified | nih.gov |
| NHE1 Expression | Induction of Na+/H+-exchanger isoform 1 in kidney cells | Not specified | qscience.com |
This compound, through its activity as an alpha-1 adrenoceptor agonist, directly influences the function of cardiomyocytes, the muscle cells of the heart. A primary effect observed in laboratory settings is an increase in the rate of cardiomyocyte contraction. physiology.orgportlandpress.com This is achieved by modulating intracellular calcium levels.
Studies utilizing fluorescent calcium indicators have shown that phenylephrine treatment leads to an increased rate of intracellular calcium fluctuations in cardiomyocytes. physiology.orgportlandpress.com An increase in intracellular calcium is a direct trigger for cardiomyocyte contraction. Therefore, by increasing the frequency of these calcium transients, phenylephrine effectively increases the beat rate of these cells. physiology.orgportlandpress.com
Furthermore, the contractile activity initiated by phenylephrine is a necessary component for certain aspects of the hypertrophic response, such as the organized assembly of new contractile proteins into sarcomeres. wikipedia.org
Table: Effects of Phenylephrine on Cardiomyocytes
| Effect | Mechanism | Supporting Evidence | Reference |
| Increased Contraction Rate | Increased frequency of intracellular calcium fluctuations | Monitoring of calcium transients (e.g., with Fluo-4) | physiology.orgportlandpress.com |
| Cardiac Hypertrophy | Stimulation of protein synthesis leading to increased cell size | Measurement of radioactive amino acid incorporation | wikipedia.orgahajournals.org |
| ERK Pathway Activation | Required for the stimulation of protein synthesis | Inhibition of the pathway blocks hypertrophic response | ahajournals.org |
| Sarcomeric Assembly | Contractile activity is essential for the assembly of new contractile proteins | Observation of sarcomere organization in cultured myocytes | wikipedia.org |
Environmental Impact and Degradation Studies of this compound
Photostability and Degradation under Environmental Conditions for Phenylephrine Hydrochloridenih.govdntb.gov.ua
The environmental fate of this compound is an area of increasing research, with a focus on its stability and degradation. Studies have shown that phenylephrine is susceptible to photodegradation, particularly when exposed to UV radiation in aqueous solutions. sid.iroiccpress.comiau.ir The rate of this degradation is influenced by several factors, including the pH of the water, the concentration of the drug, and the duration of light exposure. sid.iroiccpress.com
The presence of other substances can also accelerate this process. For instance, photocatalysts such as zinc oxide (ZnO) and titanium dioxide (TiO2), sometimes doped with other materials like tin dioxide (SnO2), have been shown to significantly enhance the breakdown of phenylephrine under UV light. sid.iroiccpress.com One study demonstrated that a SnO2-doped ZnO nanophotocatalyst could achieve over 99% degradation of the drug after 120 minutes of irradiation. sid.iroiccpress.comiau.ir The degradation process often follows pseudo-first-order kinetics. sid.ir While some studies have shown phenylephrine to be relatively stable when protected from light, its stability decreases significantly when exposed to fluorescent lighting at room temperature. juniperpublishers.com
Table 1: Factors Influencing the Photodegradation of this compound
| Factor | Description | Impact on Degradation |
| UV Irradiation | Exposure to ultraviolet light. | A primary driver of phenylephrine breakdown in water. sid.iroiccpress.com |
| pH | The acidity or alkalinity of the aqueous medium. | Affects the rate of the degradation process. sid.iroiccpress.com |
| Photocatalysts | Substances like ZnO or TiO2 that accelerate photoreactions. | Significantly increases the efficiency of degradation. sid.iroiccpress.com |
| Initial Concentration | The starting amount of phenylephrine in the water. | Can influence the rate and efficiency of degradation. sid.irpharmascigroup.us |
| Exposure to Light | Storage conditions (dark vs. light). | Phenylephrine is significantly less stable when exposed to light compared to dark storage. juniperpublishers.com |
Degradation Products and Their Environmental Fates
The breakdown of this compound results in the formation of various degradation products, which is a critical aspect of its environmental risk assessment. The interaction between phenylephrine and other active ingredients within pharmaceutical formulations can lead to unique transformation products. For example, in formulations also containing chlorpheniramine maleate, a novel degradation product has been identified under stability testing conditions, formed from an interaction between the two components. ceu.es
In other scenarios, degradation can occur through processes like phenolic cyclization. google.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for identifying these byproducts. ceu.es The ultimate environmental fate of these degradation products—their persistence, potential for bioaccumulation, and ecotoxicity—is a subject of ongoing research. Understanding the complete transformation pathway is necessary to fully evaluate the ecological impact of phenylephrine's presence in the environment.
Advanced Computational Modeling and Simulations for this compound
Molecular Docking and Dynamics Simulations of this compound-Receptor Interactions
Advanced computational methods are providing deep insights into how this compound interacts with its biological target, the α1-adrenergic receptor. nih.gov Molecular docking simulations are used to predict the most stable binding pose of phenylephrine within the receptor's active site. mdpi.comresearchgate.net These models reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues that anchor the drug to the receptor. mdpi.com
Building on this, molecular dynamics (MD) simulations can model the behavior of the drug-receptor complex over time, offering a dynamic view of the binding process. mdpi.commcw.eduacs.org These simulations can help elucidate the conformational changes the receptor undergoes upon binding, which is crucial for its activation. mcw.edu Such computational studies are not only fundamental to understanding the drug's mechanism of action but are also instrumental in structure-activity relationship (SAR) studies and the design of new, more effective molecules. researchgate.net For instance, simulations have been used to explore the cross-binding potential of various ligands across different types of adrenergic and other G-protein coupled receptors (GPCRs). nih.govmdpi.com
Table 2: Key Computational Techniques and Their Applications for Phenylephrine
| Technique | Application | Insights Gained |
| Molecular Docking | Predicts the binding orientation of phenylephrine in the α1-adrenergic receptor. mdpi.comresearchgate.net | Identifies key amino acid interactions and preferred binding conformation. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement and stability of the phenylephrine-receptor complex. mdpi.commcw.edu | Reveals conformational changes upon binding and helps calculate binding stability. |
| Solvation Free Energy Calculations | Investigates the interactions between phenylephrine and different solvents. researchgate.net | Helps explain solubility differences in various solvent systems. |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of this compound
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to connect the journey of a drug through the body (PK) with its resulting physiological effect (PD). For phenylephrine, PK/PD models integrate data on its absorption, distribution, metabolism, and elimination to predict its concentration in the blood and at the receptor site over time. researchgate.netfda.gov These models are crucial for understanding the dose-response relationship, especially given the drug's complex pharmacokinetics, such as its very low oral bioavailability. researchgate.net
Researchers have used integrated PK/PD models to analyze data from studies involving various administration routes, including oral, intravenous, and nasal. researchgate.net These models can simulate how different factors, like age or co-administered drugs, might affect clinical outcomes. fda.govnih.gov For example, simulations have been used to assess the potential impact of formulation changes on the clinical efficacy of ibuprofen (B1674241) when combined with phenylephrine. fda.gov PK/PD modeling also helps to explain the high inter-subject variability seen in phenylephrine's effects and is an essential tool for optimizing dosing in clinical studies and practice. nih.govnih.gov
Conclusion and Future Directions in Phenylephrine Hydrochloride Research
Unanswered Questions and Research Gaps for Phenylephrine (B352888) Hydrochloride
Despite decades of use and research, several questions and gaps in our understanding of phenylephrine hydrochloride remain.
A primary area of uncertainty revolves around the precise mechanisms and potential long-term consequences of its use, particularly in specific patient populations. For instance, comprehensive data on the pharmacokinetics of phenylephrine in individuals with renal or hepatic impairment is limited. drugs.com Understanding how these conditions affect the drug's metabolism and clearance is crucial for its safe application in these patient groups.
The recent re-evaluation of oral phenylephrine's efficacy as a nasal decongestant has highlighted a significant research gap. nih.govnih.govyale.edu While numerous studies have demonstrated its lack of superiority over placebo, the underlying reasons for this ineffectiveness, despite its known vasoconstrictive properties, are not fully elucidated. Further investigation into the local versus systemic effects and the impact of first-pass metabolism on its ability to reach nasal tissues in sufficient concentrations is warranted.
Another area requiring more research is the potential for drug-drug interactions. While some interactions are known, such as with monoamine oxidase inhibitors and certain antidepressants, a more comprehensive understanding of its interaction profile with a wider range of medications is needed. drugs.com The European Medicines Agency (EMA) has noted the potential for interactions with other drugs that affect pupil size or potentiate cardiovascular effects. europa.eu
The long-term effects of chronic or repeated use of phenylephrine, particularly in its various formulations (e.g., nasal sprays, ophthalmic drops), are not fully characterized. Research into potential tachyphylaxis (diminished response to the drug over time) and other adaptive changes at the receptor level would be beneficial. nih.gov
Future Trajectories for this compound Research and Development
The future of this compound research is likely to follow several key trajectories, driven by recent regulatory decisions and the need for more effective and targeted therapies.
A significant focus will be on the development of alternative formulations and drug delivery systems. Given the poor oral bioavailability of phenylephrine, research into novel delivery methods that could enhance its absorption and target specific sites of action is a promising avenue. This could include the development of more effective modified-release oral formulations or advanced nasal spray technologies. pharmacytimes.com
There is also a growing interest in the development of new chemical entities that may offer improved efficacy or a better side-effect profile compared to phenylephrine. This could involve the synthesis of analogues with greater selectivity for specific alpha-1 adrenergic receptor subtypes or compounds with different pharmacokinetic properties.
In light of the questions surrounding its efficacy, future research will likely involve more rigorous and well-designed clinical trials. These studies will need to employ standardized and validated endpoints to provide clear and unambiguous evidence of clinical benefit, particularly for its use as a nasal decongestant. nih.govnih.gov
Furthermore, there is an opportunity for more in-depth pharmacogenomic research to identify genetic factors that may influence an individual's response to phenylephrine. This could lead to more personalized medicine approaches, allowing for the selection of the most appropriate treatment based on a patient's genetic makeup.
The global market for this compound API is projected to grow, driven by its use in treating hypotension and as a component in various medications. verifiedmarketresearch.comopenpr.commarketresearch.com This economic incentive will likely fuel further research and development in its manufacturing processes and applications.
Ethical Considerations in this compound Research
The research and marketing of this compound raise several important ethical considerations.
The continued marketing of oral phenylephrine as a nasal decongestant, despite overwhelming scientific evidence of its ineffectiveness, presents a significant ethical dilemma. wikipedia.orgyale.edu This practice raises questions about transparency with consumers, the responsibility of pharmaceutical manufacturers, and the role of regulatory agencies in ensuring that over-the-counter medications are both safe and effective. The delay in removing an ineffective product from the market can lead to unnecessary consumer expenditure and a delay in seeking more effective treatments. yale.edu
In future clinical trials, it is imperative that researchers adhere to the highest ethical standards. This includes obtaining fully informed consent from participants, ensuring that study designs are robust and capable of providing meaningful data, and transparently reporting all findings, regardless of the outcome. The historical reliance on studies with methodological limitations highlights the need for greater rigor in future research. yale.edu
There is also an ethical responsibility to ensure that healthcare professionals and the public are accurately informed about the current scientific consensus on the efficacy of phenylephrine. This includes clear communication from regulatory bodies and professional organizations to counteract any misleading marketing claims.
Finally, when conducting research in special populations, such as pregnant women or individuals with pre-existing health conditions, extra precautions must be taken to minimize risks and ensure that the potential benefits of the research outweigh any potential harms. medsafe.govt.nzeuropa.eu
Q & A
Q. How can a UV-spectrophotometric method be developed and validated for quantifying phenylephrine hydrochloride in pharmaceutical formulations?
- Methodological Answer : A validated UV-spectrophotometric method involves selecting an optimal wavelength (e.g., 272 nm) and validating parameters per ICH guidelines. For this compound, prepare standard solutions in alkaline media (pH 12.0) and establish linearity (0.01–0.1 mg/cm³) with a correlation coefficient >0.999. Determine limits of detection (LOD: 0.892 μg/cm³) and quantitation (LOQ: 2.969 μg/cm³) via standard deviation of residuals. Validate accuracy (recovery 98–102%) and precision (%RSD <2%) using spiked formulations. Cross-check against HPLC for specificity .
Q. What are the best practices for handling and storing this compound to maintain stability?
- Methodological Answer : Store in tightly sealed, light-resistant containers at ≤25°C in a dry, ventilated area. Avoid exposure to acids, oxidizing agents, or humidity. Use personal protective equipment (gloves, lab coat) to prevent skin/eye contact. For laboratory use, aliquot small quantities to minimize repeated opening of primary containers. Monitor degradation via periodic stability testing under ICH Q1A conditions (25°C/60% RH or 40°C/75% RH) .
Q. How to ensure compliance with USP and ICH guidelines for elemental impurities in this compound?
- Methodological Answer : Perform inductively coupled plasma mass spectrometry (ICP-MS) to quantify impurities like Pb, As, Cd, and Hg. Compare results against USP<232>/ICH Q3D thresholds (e.g., Pb ≤5 ppm). For lot-specific compliance, request elemental impurity reports from suppliers and validate internally using standard addition methods. Include negative controls to rule out contamination during analysis .
Q. What steps are involved in assessing residual solvents in this compound per regulatory standards?
- Methodological Answer : Use gas chromatography (GC) with headspace sampling to detect Class 1–3 solvents (e.g., methanol, acetone). Prepare samples in dimethyl sulfoxide (DMSO) and calibrate against USP<467> limits (e.g., methanol ≤3,000 ppm). Validate method sensitivity (LOD ≤10 ppm) and repeatability (%RSD <5%). For trace analysis, employ GC-MS with selective ion monitoring (SIM) .
Q. How to perform impurity profiling during pharmaceutical release testing of this compound?
- Methodological Answer : Utilize reversed-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 254 nm. Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (90:10). Identify impurities (e.g., Phenylephrine Impurity 01) using reference standards. Quantify via area normalization, ensuring all peaks meet ICH Q3B thresholds (e.g., ≤0.1% for unknown impurities) .
Advanced Research Questions
Q. How can QSPR models like ANN and SVR predict the solubility of this compound in supercritical CO₂ (scCO₂)?
- Methodological Answer : Develop a QSPR model using descriptors like molecular weight, dipole moment, and Hansen solubility parameters. Train an artificial neural network (ANN) or support vector regression (SVR) on experimental solubility data (e.g., 10–50 MPa, 313–333 K). Validate via cross-correlation (R² >0.95) and predict solubility vs. scCO₂ density. Compare predictions with experimental data using parity plots .
Q. What methodologies are used to synthesize and characterize deuterated analogs like Phenylephrine-2,4,6-d3 hydrochloride?
- Methodological Answer : Synthesize deuterated analogs via H/D exchange using D₂O and Pd/C catalysts under high pressure. Confirm deuteration (>99%) using LC-MS and ¹H-NMR (loss of aromatic proton signals at δ 6.8–7.2 ppm). Characterize pharmacological activity via α1-adrenergic receptor binding assays (pKi values for α1D: 5.86 vs. non-deuterated form) .
Q. How to design multivariate experiments for optimizing this compound tablet formulations with multiple actives?
- Methodological Answer : Apply a fractional factorial design (DoE) to vary excipients (e.g., lactose, Mg stearate) and active ingredients (e.g., phenylephrine ±20% of label claim). Use near-infrared spectroscopy (NIRS) for content uniformity analysis. Optimize compression force (8–12 kN) and disintegration time (<5 minutes) via response surface methodology (RSM) .
Q. What approaches are used for stability-indicating method development to quantify this compound under stressed conditions?
- Methodological Answer : Subject phenylephrine to forced degradation (acid/base hydrolysis, oxidation, photolysis). Use HPLC-DAD to resolve degradation products (e.g., oxidized byproduct at RRT 1.2). Validate method specificity by spiking with degradation markers and ensure peak purity via spectral overlay (similarity factor >990) .
Q. How to integrate near-infrared spectroscopy (NIRS) with chemometrics for content uniformity testing in phenylephrine tablets?
- Methodological Answer :
Collect NIRS spectra (4,000–12,000 cm⁻¹) of tablets with varied API content. Preprocess data using Savitzky-Golay smoothing and standard normal variate (SNV). Build partial least squares (PLS) models correlating spectral data with HPLC reference values. Validate model accuracy (RMSEP <0.5%) and deploy for real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
